BRD0476
描述
属性
分子式 |
C35H38N4O8S |
|---|---|
分子量 |
674.8 g/mol |
IUPAC 名称 |
1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C35H38N4O8S/c1-22-19-39(23(2)21-40)34(41)27-11-7-13-29(37-35(42)36-28-12-6-9-24-8-4-5-10-26(24)28)33(27)47-32(22)20-38(3)48(43,44)25-14-15-30-31(18-25)46-17-16-45-30/h4-15,18,22-23,32,40H,16-17,19-21H2,1-3H3,(H2,36,37,42)/t22-,23+,32+/m1/s1 |
InChI 键 |
YDFFDCBBGWXONN-MODXFSQWSA-N |
手性 SMILES |
C[C@@H]1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)O[C@H]1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)[C@@H](C)CO |
规范 SMILES |
CC1CN(C(=O)C2=C(C(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)OC1CN(C)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)C(C)CO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ML187; ML-187; ML 187; BRD0476; BRD 0476; BRD-0476. |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BRD0476
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD0476 is a small molecule, derived from diversity-oriented synthesis, identified through phenotypic screening as a potent suppressor of pancreatic β-cell apoptosis.[1] Its mechanism of action is novel, diverging significantly from conventional inhibitors of the pathways it modulates. This compound inhibits the interferon-gamma (IFN-γ)-induced Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 1 (STAT1) signaling cascade, a key pathway in cellular inflammation and apoptosis.[1][2][3][4] Critically, this inhibition is achieved without direct suppression of the kinase activity of any Janus kinase family member.[1][2][5] The direct intracellular target of this compound has been identified as the deubiquitinase Ubiquitin-Specific Peptidase 9X (USP9X).[1][2][3] The proposed mechanism involves this compound-mediated inhibition of USP9X, which in turn alters the post-translational modification landscape of JAK2, favoring a ubiquitinated state over an active, phosphorylated state.[1][5] This comprehensive guide details the signaling pathways, quantitative biochemical and cellular data, and the experimental methodologies used to elucidate the unique mechanism of action of this compound.
Core Mechanism of Action: Kinase-Independent Inhibition of the JAK-STAT Pathway
The primary activity of this compound is the suppression of the IFN-γ signaling pathway.[1] Gene-set enrichment analysis revealed that genes most affected by this compound in the presence of inflammatory cytokines are involved in IFN-γ-induced JAK-STAT signaling.[1] The compound effectively downregulates the expression of IFN-γ-responsive genes, including Stat1, Irf1, and Cxcl9.[1]
This inhibitory action manifests in the rapid and near-complete abolishment of STAT1 phosphorylation at the Tyr701 residue upon treatment with this compound.[1] Consequently, the cytokine-induced translocation of STAT1 to the nucleus is halted, shutting down its transcriptional activity.[1] This effect is specific to STAT1 signaling, as this compound showed no suppressive effect on IL-6-induced STAT3 phosphorylation.[1] A key finding is that this compound does not function as a kinase inhibitor; it does not suppress the enzymatic activity of JAK family members.[1][2][3][5] This distinguishes it from all clinically used JAK-STAT pathway inhibitors.
Caption: this compound inhibits USP9X, promoting JAK2 ubiquitination over phosphorylation.
Direct Target Identification: Ubiquitin-Specific Peptidase 9X (USP9X)
To identify the direct cellular target of this compound, a quantitative proteomic strategy, Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC), was employed.[1] An analog of this compound with a linker was synthesized and immobilized on beads.[1] When cell lysates were incubated with these beads, the deubiquitinase USP9X was identified as the primary protein target that was specifically enriched and then competed off by soluble this compound.[1]
Further validation confirmed this interaction:
-
Reverse Chemical Genetics : A known, structurally distinct inhibitor of USP9X (WP1130) also blocked JAK-STAT signaling without suppressing JAK kinase activity, phenocopying this compound's action.[1]
-
Biochemical Profiling : this compound showed moderate (~50%) inhibitory activity against purified full-length USP9X but had no effect on the isolated catalytic domain, suggesting an allosteric mode of inhibition.[1] The compound is highly selective, showing no significant inhibition of 11 other deubiquitinases.[1][2][6]
Caption: Experimental workflow for identifying USP9X as the target of this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The data is summarized below.
Table 1: Biochemical Activity of this compound
| Target/Assay | This compound Concentration | Result | Citation |
|---|---|---|---|
| Purified full-length USP9X | Not specified | ~50% inhibition | [1] |
| Purified catalytic domain of USP9X | Not specified | No direct effect | [1] |
| Panel of 11 other deubiquitinases | Not specified | No inhibition | [1] |
| Panel of 96 human kinases (incl. JAK1-3) | 10 µM | <40% inhibition |[2][6] |
Table 2: Cellular Activity of this compound
| Cell Model & Condition | This compound Concentration | Effect | Citation |
|---|---|---|---|
| INS-1E cells + Cytokines | 10 µM | Downregulation of IFN-γ responsive genes | [1] |
| INS-1E cells + Cytokines | Not specified | Near-complete abolishment of STAT1 phosphorylation | [1] |
| Human Islets + Cytokines | 2-5 µM | Significant suppression of apoptosis (caspase-3 activity) | [2][6] |
| Human Islets + Cytokines | Concentration-dependent | Restoration of glucose-stimulated insulin secretion |[1] |
Key Experimental Methodologies
1. Target Identification using SILAC and Affinity Pulldown
-
Objective : To identify the direct cellular binding partner(s) of this compound.
-
Protocol :
-
An analog of this compound containing a PEG-amine linker was synthesized and conjugated to beads.
-
Rat insulinoma (INS-1E) cells were cultured in media containing either "light" (standard) or "heavy" (¹³C, ¹⁵N-labeled) lysine and arginine until fully incorporated.
-
Lysates from "heavy"-labeled cells were incubated with the this compound-conjugated beads.
-
Lysates from "light"-labeled cells were incubated with this compound-beads in the presence of a 30-fold excess of soluble, free this compound as a competitor.
-
The bead-bound proteins from both conditions were combined, digested, and analyzed by mass spectrometry.
-
Proteins specifically binding to this compound were identified by a high heavy/light isotope ratio, indicating they were present in the "heavy" sample but competed away in the "light" sample.[1]
-
2. Gene Expression Analysis
-
Objective : To determine the effect of this compound on cellular gene expression profiles.
-
Protocol :
-
INS-1E cells were treated with an inflammatory cytokine cocktail (IL-1β, IFN-γ, TNF-α) with or without 10 µM this compound for 6 hours.
-
RNA was extracted, and gene expression profiling was performed (e.g., using microarrays).
-
Gene-set enrichment analysis (GSEA) was used to identify signaling pathways significantly affected by the treatment.
-
For validation, quantitative PCR (qPCR) was performed on specific IFN-γ-responsive genes like Stat1, Irf1, and Cxcl9.[1]
-
3. Immunoblotting for Phospho-Proteins
-
Objective : To measure the effect of this compound on the phosphorylation status of key signaling proteins.
-
Protocol :
-
INS-1E cells were treated with cytokines with or without this compound for various time points (e.g., 1 to 24 hours).
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for phosphorylated STAT1 (Tyr701), total STAT1, phosphorylated JAK2, and total JAK2.
-
Loading controls (e.g., actin) were used to ensure equal protein loading.
-
Antibody binding was detected using secondary antibodies conjugated to a reporter (e.g., HRP) and visualized by chemiluminescence.[1]
-
4. Co-Immunoprecipitation
-
Objective : To determine if USP9X and JAK2 physically interact within the cell.
-
Protocol :
-
INS-1E cells were lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
The cell lysate was incubated with an antibody against USP9X (or JAK2) overnight.
-
Protein A/G beads were added to pull down the antibody and its bound protein complex.
-
The beads were washed to remove non-specific binders.
-
The immunoprecipitated complex was eluted and analyzed by immunoblotting using an antibody against JAK2 (or USP9X) to detect co-precipitation.[1]
-
Conclusion and Future Directions
This compound represents a novel pharmacological tool and a potential therapeutic lead that operates through a unique, kinase-independent mechanism to inhibit JAK-STAT signaling. By targeting the deubiquitinase USP9X, it promotes a regulatory ubiquitination event on JAK2 that competes with its activating phosphorylation, thereby suppressing downstream STAT1 signaling and protecting pancreatic β-cells from inflammatory damage.[1][2][3] This discovery not only provides a new strategy for modulating the JAK-STAT pathway but also validates USP9X as a druggable target for inflammatory diseases like type 1 diabetes and potentially for sensitizing cancers to other therapies.[1] The primary challenge for its therapeutic development is its metabolic instability.[1] Future medicinal chemistry efforts will be crucial to develop next-generation analogs with improved pharmacokinetic properties to fully explore the therapeutic potential of inhibiting USP9X.[1][6]
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling [ricerca.unityfvg.it]
- 5. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Cellular Target of BRD0476: A Technical Guide to its Kinase-Independent Inhibition of JAK-STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular target and mechanism of action of BRD0476, a small molecule identified through phenotypic screening as a suppressor of pancreatic β-cell apoptosis. This compound presents a novel modality for inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade in cellular inflammation and immune responses.
Executive Summary
This compound exerts its biological effects through the selective, albeit moderate, inhibition of the deubiquitinase ubiquitin-specific peptidase 9X (USP9X) .[1][2][3][4][5][6] Unlike conventional JAK-STAT inhibitors that target the kinase activity of JAKs, this compound functions in a kinase-independent manner.[1][2][3][4] By modulating the activity of USP9X, this compound disrupts the interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and STAT1, thereby promoting β-cell survival.[1][2][3][4][5] This unique mechanism of action positions this compound as a valuable tool for studying the intricacies of JAK-STAT signaling regulation and as a potential starting point for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Assay Context | Reference |
| EC50 for β-cell apoptosis inhibition | 0.78 µM | Cytokine-induced apoptosis in pancreatic β-cells | [7] |
| Maximal inhibitory activity (β-cell apoptosis) | 99% | Cytokine-induced apoptosis in pancreatic β-cells | [7] |
| Inhibition of USP9X (full-length protein) | ~50% | Biochemical deubiquitinase activity assay | [1] |
| Inhibition of 96 human kinases (at 10 µM) | < 40% | Biochemical kinase activity panel | [2] |
| Inhibition of JAK1, JAK2, JAK3 (at 10 µM) | No effect | Biochemical kinase activity assay | [2][8] |
Table 1: Bioactivity of this compound
| Target | Effect of this compound | Assay Context | Reference |
| USP9X | Moderate, selective inhibition | Biochemical and cellular assays | [1][8] |
| IFN-γ-induced JAK2 phosphorylation | Decreased | Western blot analysis in INS-1E cells | [1] |
| IFN-γ-induced STAT1 phosphorylation | Nearly abolished | Western blot analysis in INS-1E cells | [2] |
| IL-6-induced STAT3 phosphorylation | No suppressive effect | Western blot analysis in HepG2 cells | [1] |
Table 2: Cellular Activity of this compound on Key Signaling Proteins
Signaling Pathway and Mechanism of Action
This compound inhibits the IFN-γ-induced JAK-STAT signaling pathway. The binding of IFN-γ to its receptor activates JAK2, which in turn phosphorylates STAT1. Phosphorylated STAT1 then dimerizes, translocates to the nucleus, and activates the transcription of target genes, leading to an inflammatory response and, in the context of pancreatic β-cells, apoptosis. This compound inhibits USP9X, a deubiquitinase that interacts with JAK2. This inhibition is proposed to create a competition between phosphorylation and ubiquitination on JAK2, ultimately leading to a reduction in JAK2 and subsequent STAT1 phosphorylation.[1][2]
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates Induced by Perturbation of Proteostasis with an Hsp90 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the BRD0476 and USP9X Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of the interaction between the small molecule BRD0476 and the deubiquitinase USP9X. The content is structured to provide actionable data and detailed methodologies for researchers in drug discovery and related fields.
Executive Summary
This compound is a novel small molecule identified through phenotypic screening that selectively inhibits the deubiquitinase USP9X.[1][2] Unlike many kinase inhibitors, this compound modulates the JAK-STAT signaling pathway in a kinase-independent manner, presenting a novel therapeutic strategy.[1][2][3] Its mechanism of action involves the allosteric inhibition of USP9X, leading to altered ubiquitination of key signaling proteins, including JAK2 and MCL-1.[1] This guide summarizes the key quantitative data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data regarding the interaction between this compound and USP9X and its cellular effects.
| Parameter | Value | Assay/Context | Reference |
| This compound Inhibition of USP9X | ~50% inhibition | Biochemical assay with purified full-length FLAG-tagged USP9X | [1] |
| This compound Kinase Selectivity | <40% inhibition of 96 human kinases | Kinase activity assays at 10 µM this compound concentration | [1] |
| Effect on Cytokine-Induced Apoptosis | Dose-dependent reduction in caspase-3 activity | Dissociated primary human islet cells treated with IL-1β, IFN-γ, and TNF-α | [1] |
| Enhancement of ABT-737 Toxicity | Dose-dependent increase in cell death | DLD-1 colon cancer cell line treated with ABT-737 and 10 µM this compound | [1] |
| Cellular Effect | Observation | Cell Line/System | This compound Concentration | Reference |
| JAK2 Phosphorylation | Decreased cytokine-induced phosphorylation | INS-1E cells | Not specified | [1] |
| STAT1 Phosphorylation | Nearly complete abolishment | INS-1E cells | Not specified | [1] |
| MCL-1 Levels | Downregulation | Cancer cell models | Not specified | |
| Cell Viability (alone) | No effect | DLD-1 colon cancer cells | 10 µM | [1] |
Signaling Pathways and Mechanisms
This compound acts as an allosteric inhibitor of USP9X. This inhibition leads to a cascade of downstream effects, most notably the modulation of the JAK-STAT signaling pathway.
This compound-Mediated Inhibition of the JAK-STAT Pathway
The canonical JAK-STAT pathway is initiated by cytokine signaling, leading to the phosphorylation and activation of JAK kinases, which in turn phosphorylate STAT proteins. Activated STATs then dimerize and translocate to the nucleus to regulate gene expression. USP9X has been identified as a positive regulator of this pathway through its interaction with and deubiquitination of JAK2.[1]
This compound, by inhibiting USP9X, is thought to increase the ubiquitination of JAK2, leading to a decrease in its phosphorylation and subsequent inactivation of the downstream STAT1 signaling.[1] This kinase-independent mechanism of inhibiting the JAK-STAT pathway is a novel approach for therapeutic intervention.[1][2][3]
Regulation of MCL-1 by USP9X and this compound
USP9X is also known to deubiquitinate and stabilize the anti-apoptotic protein Myeloid cell leukemia 1 (MCL-1).[1] By inhibiting USP9X, this compound is expected to promote the degradation of MCL-1, thereby sensitizing cancer cells to apoptosis. This is supported by the observation that this compound enhances the toxicity of the BCL-2 inhibitor ABT-737 in colon cancer cells.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound-USP9X interaction.
Deubiquitinase (DUB) Activity Assay
This assay is used to measure the enzymatic activity of USP9X and the inhibitory effect of this compound. A common method utilizes a fluorogenic substrate like ubiquitin-rhodamine110.
Materials:
-
Purified full-length USP9X protein
-
This compound
-
Ubiquitin-Rhodamine110 substrate (e.g., from Boston Biochem)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Add the purified USP9X protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine110 substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a plate reader.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition by comparing the velocities of the this compound-treated wells to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Affinity Pull-Down Assay Coupled with Mass Spectrometry
This technique was crucial in identifying USP9X as the direct target of this compound. It involves using a biotinylated version of this compound to "pull down" its binding partners from cell lysates.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads (e.g., Dynabeads)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell culture of interest (e.g., INS-1E cells)
-
Mass spectrometer
Procedure:
-
Bead Preparation: Wash the streptavidin beads with wash buffer to remove preservatives.
-
Probe Immobilization: Incubate the beads with the biotinylated this compound probe to allow for binding. Wash the beads to remove any unbound probe.
-
Cell Lysis: Lyse the cells on ice and clarify the lysate by centrifugation to remove cellular debris.
-
Affinity Pull-Down: Incubate the cell lysate with the probe-immobilized beads. For a competition control, a parallel incubation should be performed with an excess of non-biotinylated this compound.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific protein binding.
-
Elution: Elute the bound proteins from the beads using elution buffer and heating.
-
Mass Spectrometry Analysis: The eluted proteins are then subjected to in-gel or in-solution digestion with trypsin, followed by LC-MS/MS analysis to identify the proteins that were specifically pulled down by the this compound probe.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the interaction between two proteins, such as USP9X and JAK2, within a cellular context.[1]
Materials:
-
Antibody specific to the "bait" protein (e.g., anti-USP9X or anti-FLAG if JAK2 is FLAG-tagged)
-
Protein A/G magnetic beads
-
Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (e.g., anti-JAK2 and anti-USP9X)
Procedure:
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer on ice.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to allow the antibody to bind to the bait protein.
-
Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against both the bait and the potential interacting "prey" protein to confirm their co-precipitation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[4][5]
Materials:
-
Cell culture
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Antibodies for Western blotting (anti-USP9X)
Procedure:
-
Cell Treatment: Treat cells with either this compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a short duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble USP9X at each temperature by Western blotting.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve of USP9X to a higher temperature in the presence of this compound.
Mandatory Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate key concepts and workflows.
Experimental Workflow: From Phenotypic Screen to Target Identification
This workflow illustrates the logical progression from a phenotypic screen to the identification and validation of a drug target, as was done for this compound.
Conclusion
The discovery of this compound as a selective, allosteric inhibitor of USP9X highlights the power of phenotypic screening in uncovering novel biological mechanisms and therapeutic targets. The kinase-independent inhibition of the JAK-STAT pathway by this compound offers a promising new avenue for the development of drugs for a range of diseases, including type 1 diabetes and cancer. This technical guide provides a solid foundation of data and methodologies for researchers aiming to further investigate the therapeutic potential of targeting USP9X with small molecules like this compound. Further studies are warranted to determine the precise binding site of this compound on USP9X and to optimize its pharmacological properties for in vivo applications.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase-Independent Inhibition of JAK-STAT Signaling by BRD0476: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel mechanism of action of BRD0476, a small molecule that inhibits the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in a kinase-independent manner. This document details the core mechanism, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Executive Summary
The JAK-STAT signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including inflammatory conditions and cancers.[1] Traditional therapeutic strategies have focused on the development of kinase inhibitors that directly target the catalytic activity of JAKs.[1] However, the small molecule this compound presents a paradigm shift by inhibiting JAK-STAT signaling without suppressing the kinase activity of any JAK.[2][3][4][5]
This compound was identified through phenotypic screening as a suppressor of cytokine-induced apoptosis in pancreatic β-cells.[2][3] Subsequent mechanism-of-action studies revealed that this compound targets the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[2][3][4] By inhibiting USP9X, this compound modulates the ubiquitination status of JAK2, which competes with its phosphorylation. This novel mechanism leads to a reduction in interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and STAT1, ultimately suppressing the downstream transcriptional activity of STAT1.[2][4] This guide will delve into the specifics of this kinase-independent inhibitory mechanism.
Core Mechanism of Action
This compound exerts its inhibitory effect on the JAK-STAT pathway through a multi-step process that is initiated by its interaction with the deubiquitinase USP9X.
-
Target Engagement: this compound directly binds to and inhibits the deubiquitinase USP9X.[2][4] It is a selective but moderate inhibitor of USP9X activity.[2]
-
Modulation of JAK2 Ubiquitination: USP9X is known to interact with JAK2.[2] Inhibition of USP9X by this compound is proposed to alter the ubiquitination state of JAK2.
-
Competition between Phosphorylation and Ubiquitination: The activity of this compound suggests a competitive relationship between the ubiquitination and phosphorylation of JAK2.[2] Site-directed mutagenesis of a putative ubiquitination site on JAK2 mitigated the inhibitory effect of this compound.[2][5][6]
-
Inhibition of JAK2 and STAT1 Phosphorylation: By promoting a state that is unfavorable for phosphorylation, this compound leads to a decrease in IFN-γ-induced phosphorylation of JAK2.[2] This, in turn, prevents the subsequent phosphorylation of STAT1 at Tyr701.[2]
-
Suppression of STAT1 Signaling: The lack of STAT1 phosphorylation prevents its dimerization, nuclear translocation, and DNA binding, thereby inhibiting the transcription of IFN-γ-responsive genes.[2][3]
This kinase-independent mechanism offers a novel therapeutic strategy for modulating JAK-STAT signaling, potentially avoiding some of the off-target effects associated with traditional kinase inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Kinase and Deubiquitinase Inhibition Profile of this compound
| Target Class | Specific Target(s) | Concentration of this compound | Inhibition | Citation |
| Kinases | Panel of 96 human kinases | 10 µM | No kinase was inhibited by more than 40% | [2] |
| JAK1, JAK2, JAK3 | 10 µM | No significant inhibition | [2] | |
| Deubiquitinases | Purified full-length FLAG-tagged USP9X | Not specified | ~50% inhibition | [2] |
| Panel of 11 other deubiquitinases | Not specified | No significant inhibition | [2] |
Table 2: Effect of this compound on Cytokine-Induced Apoptosis and Signaling
| Assay | Cell Type | Treatment | Effect | Citation |
| Caspase-3 Activity | Dissociated human islets | Cytokines (IL-1β, IFN-γ, TNF-α) + this compound | Dose-dependent reduction in caspase-3 activity | [2] |
| STAT1 Reporter Gene Activity | INS-1E cells | IFN-γ + this compound | Direct inhibition of IFN-γ signaling | [2] |
| STAT1 Phosphorylation (Tyr701) | INS-1E cells | Cytokines + this compound | Nearly complete abolishment of phosphorylation | [2] |
| STAT3 Phosphorylation | HepG2 cells | IL-6 + this compound | No suppressive effect | [2] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.
STAT1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT1 in response to IFN-γ stimulation and the inhibitory effect of this compound.
Materials:
-
HeLa cells stably expressing a STAT1-responsive luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin
-
Recombinant human IFN-γ
-
This compound
-
Luciferase assay reagent
-
White, clear-bottom 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa-STAT1 luciferase reporter cells in a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add IFN-γ to the wells to a final concentration of 1 ng/mL to stimulate STAT1 signaling. For unstimulated controls, add an equivalent volume of medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase signal of treated cells to that of the vehicle-treated, IFN-γ stimulated cells.
Co-Immunoprecipitation (Co-IP) of JAK2 and USP9X
This protocol is used to determine the in-cell interaction between JAK2 and USP9X.
Materials:
-
INS-1E cells
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-JAK2 antibody
-
Anti-USP9X antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Lysis:
-
Culture INS-1E cells to ~80-90% confluency.
-
Lyse the cells with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional):
-
Add Protein A/G magnetic beads to the protein lysate and incubate for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-JAK2 or anti-USP9X) or normal IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Separate the beads using a magnetic stand and collect the supernatant.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the reciprocal antibody (e.g., if you immunoprecipitated with anti-JAK2, probe with anti-USP9X).
-
Develop the blot using an appropriate detection method.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Kinase-Independent Inhibition of JAK-STAT Signaling by this compound.
Caption: Co-Immunoprecipitation Experimental Workflow.
Caption: STAT1 Luciferase Reporter Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BRD0476: A Novel Modulator of Cellular Inflammation via Kinase-Independent Inhibition of the JAK-STAT Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the small molecule BRD0476 and its unique role in cellular inflammation. Discovered through phenotypic screening, this compound presents a novel mechanism for modulating inflammatory responses by targeting the JAK-STAT signaling pathway in a kinase-independent manner. This guide details its mechanism of action, summarizes key quantitative findings, outlines relevant experimental protocols, and illustrates the core concepts through signaling and workflow diagrams.
Core Mechanism of Action
This compound was identified as a suppressor of inflammatory cytokine-induced apoptosis in pancreatic β-cells.[1] Subsequent mechanism-of-action studies revealed that it inhibits the interferon-gamma (IFN-γ)-induced signaling cascade involving Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 1 (STAT1).[1][2]
Unlike conventional JAK-STAT inhibitors that target the kinase activity of JAKs, this compound operates through a novel mechanism.[1][3] A quantitative proteomic strategy identified the deubiquitinase Ubiquitin-Specific Peptidase 9X (USP9X) as the direct intracellular target of this compound.[1][2]
The proposed mechanism suggests that this compound's inhibition of USP9X activity alters the ubiquitination state of JAK2. This creates a competition between the ubiquitination and phosphorylation of JAK2.[1][4] By modulating this balance, this compound effectively prevents the IFN-γ-induced phosphorylation of STAT1 at Tyr701, a critical step for its activation.[1] The inhibition of STAT1 phosphorylation prevents its translocation to the nucleus, thereby halting the transcription of key IFN-γ-responsive inflammatory genes.[1] This specificity towards STAT1 signaling is highlighted by the observation that this compound does not suppress IL-6-induced STAT3 phosphorylation.[1]
Genetic knockdown of USP9X using RNAi or CRISPR/Cas9 has been shown to mimic the protective effects of this compound, further validating USP9X as the key target in this pathway.[1][3]
References
The Discovery and Development of BRD0476: A Kinase-Independent Modulator of JAK-STAT Signaling for Pancreatic β-Cell Protection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BRD0476 is a novel small molecule identified through phenotypic screening as a potent suppressor of cytokine-induced apoptosis in pancreatic β-cells.[1][2] Unlike conventional therapies targeting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, this compound exhibits a unique, kinase-independent mechanism of action.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development with an interest in diabetes, cell signaling, and novel therapeutic modalities.
Discovery via Phenotypic Screening
This compound was identified from a diversity-oriented synthesis library in a phenotypic screen designed to find compounds that protect pancreatic β-cells from apoptosis induced by a cocktail of inflammatory cytokines (IL-1β, IFN-γ, and TNF-α).[2] This approach, which focuses on observing a desired cellular outcome without a preconceived target, was instrumental in uncovering the novel mechanism of this compound.[1][3] The initial hit demonstrated a low-micromolar activity in inhibiting apoptosis.[4]
Mechanism of Action: A Novel Approach to JAK-STAT Inhibition
Subsequent mechanism-of-action studies revealed that this compound inhibits the interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and STAT1, key components of the JAK-STAT signaling pathway, which is known to be dysregulated in inflammatory conditions leading to β-cell death.[1][2] Crucially, this compound does not directly inhibit the kinase activity of any JAK family members.[1][2]
Target Identification: Unveiling USP9X as the Key Modulator
To identify the direct cellular target of this compound, a quantitative proteomic approach using stable isotope labeling of amino acids in cell culture (SILAC) was employed.[2] An analog of this compound was synthesized with a linker for affinity purification.[2] This led to the identification of ubiquitin-specific peptidase 9X (USP9X), a deubiquitinase, as the primary intracellular target of this compound.[1][2]
The USP9X-JAK2 Axis: Competition Between Ubiquitination and Phosphorylation
This compound's interaction with USP9X modulates the ubiquitination status of JAK2.[1] Evidence suggests that this compound promotes a competition between the phosphorylation of JAK2 at Tyr1007 and ubiquitination at a nearby lysine residue (Lys999).[2] By favoring ubiquitination, this compound effectively dampens the IFN-γ-induced phosphorylation of JAK2 and subsequent activation of STAT1, thereby protecting the β-cell from apoptosis.[1][2] This kinase-independent mechanism represents a paradigm shift in modulating the JAK-STAT pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from the discovery and characterization of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Conditions | Value | Reference |
| EC50 (β-cell apoptosis inhibition) | Rat INS-1E cells | Cytokine cocktail (IL-1β, IFN-γ, TNF-α) | 0.78 µM | [5] |
| Maximum Inhibitory Activity | Rat INS-1E cells | Cytokine cocktail (IL-1β, IFN-γ, TNF-α) | 99% | [5] |
| Caspase-3 Activity Reduction | Dissociated human islets | Cytokine cocktail, 6-day treatment | Dose-dependent reduction | [2] |
| USP9X Inhibition (full-length) | Biochemical assay | Purified full-length FLAG-tagged protein | ~50% inhibition | [2] |
| Kinase Inhibition (JAK1-3) | Biochemical assay | 10 µM this compound | <40% inhibition | [6][7] |
Table 2: Effects of this compound on β-Cell Function
| Parameter | Cell Line/System | Conditions | Outcome | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Dissociated human islets | Cytokine cocktail, 6-day treatment | Restoration of impaired GSIS | [2] |
| Nitrite Production | Rat INS-1E cells | Cytokine cocktail | Concentration-dependent reduction | [6][7] |
Experimental Protocols
Phenotypic Screening for β-Cell Protection
-
Cell Line: Rat insulinoma INS-1E cells.
-
Assay Principle: Measurement of cellular ATP levels as an indicator of cell viability.
-
Procedure:
-
Seed INS-1E cells in 384-well plates.
-
Treat cells with a cocktail of inflammatory cytokines (e.g., IL-1β, IFN-γ, TNF-α) to induce apoptosis.
-
Simultaneously treat with compounds from a small molecule library (including this compound).
-
Incubate for a defined period (e.g., 48-72 hours).
-
Add a reagent to lyse the cells and measure ATP levels via a luminescence-based assay.
-
Identify compounds that restore cellular ATP levels in the presence of the cytokine cocktail.
-
Target Identification using SILAC and Affinity Pull-down
-
Cell Line: Rat INS-1E cells.
-
SILAC Labeling:
-
Culture one population of INS-1E cells in media containing "heavy" isotopes of lysine and arginine (e.g., ¹³C₆, ¹⁵N₂-Lys and ¹³C₆, ¹⁵N₄-Arg).
-
Culture a second population in media with "light" (standard) amino acids.
-
-
Affinity Pull-down:
-
Synthesize a this compound analog with a linker (e.g., PEG-amine) and immobilize it on beads.
-
Prepare lysates from both "heavy" and "light" labeled cells.
-
Incubate the "heavy" lysate with the this compound-beads and an excess of soluble, unmodified this compound (as a competitor).
-
Incubate the "light" lysate with the this compound-beads alone.
-
Combine the eluates from both pull-downs.
-
-
Mass Spectrometry:
-
Digest the combined protein eluates with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Quantify the "heavy"/"light" ratios for each identified protein. A high "light"-to-"heavy" ratio indicates a specific interaction with the immobilized this compound.
-
Caspase-3 Activity Assay
-
System: Dissociated human islets or INS-1E cells.
-
Procedure:
-
Treat cells with the cytokine cocktail in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 6 days for human islets).[2]
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate.
-
Measure the fluorescence intensity over time, which is proportional to caspase-3 activity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound.
Development and Optimization
While this compound demonstrated significant in vitro activity, its metabolic instability in mouse and human liver microsomes presented a challenge for in vivo studies.[2] Medicinal chemistry efforts have focused on improving its physicochemical properties, particularly aqueous solubility.[6][8] By replacing the naphthyl group with quinoline moieties, analogs with up to a 1400-fold increase in solubility were synthesized while retaining biological activity.[6][8]
Conclusion and Future Directions
This compound represents a first-in-class small molecule that protects pancreatic β-cells from inflammatory damage through a novel, kinase-independent mechanism of JAK-STAT pathway modulation.[1][2] Its discovery through phenotypic screening highlights the power of this approach in uncovering new biology.[1] The identification of USP9X as a druggable target in this pathway opens new avenues for therapeutic intervention in type 1 diabetes and other inflammatory diseases.[1][2][9][10] Further optimization of the this compound scaffold to improve its pharmacokinetic properties is a critical next step in translating this promising discovery into a clinical candidate. The continued exploration of USP9X modulators may yield a new class of therapeutics for a range of diseases characterized by dysregulated JAK-STAT signaling.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling [ricerca.unityfvg.it]
- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of inflammatory β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | suppressor of pancreatic β-cell apoptosis | CAS# 1314958-91-2 | InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
BRD0476: A Novel Kinase-Independent Suppressor of Apoptosis via USP9X Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD0476 is a novel small-molecule suppressor of apoptosis, distinguished by its unique mechanism of action that circumvents direct kinase inhibition. Identified through phenotypic screening, this compound protects pancreatic β-cells from cytokine-induced apoptosis, a key process in the pathogenesis of type 1 diabetes.[1][2] Its activity stems from the inhibition of the deubiquitinase USP9X, which in turn modulates the ubiquitination status of Janus kinase 2 (JAK2), leading to the suppression of the pro-apoptotic IFN-γ/JAK/STAT1 signaling pathway.[1][2][3][4] This kinase-independent mechanism presents a new paradigm for targeting the JAK-STAT pathway and offers a promising therapeutic strategy for diseases driven by inflammatory cytokine signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound was discovered in a phenotypic screen for its ability to protect pancreatic β-cells from apoptosis induced by a cocktail of inflammatory cytokines (IL-1β, IFN-γ, and TNF-α).[1] Unlike conventional JAK-STAT inhibitors that target the kinase activity of JAKs, this compound operates through a novel mechanism.[1][2][3]
A quantitative proteomic strategy, specifically Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), identified ubiquitin-specific peptidase 9X (USP9X) as the direct intracellular target of this compound.[1][3][5] USP9X is a deubiquitinase that removes ubiquitin chains from target proteins. By inhibiting USP9X, this compound promotes the ubiquitination of JAK2.[1] This ubiquitination competes with the phosphorylation of JAK2 at Tyr1007, a critical step for its activation.[1] The reduced phosphorylation of JAK2 leads to decreased activation of its downstream effector, Signal Transducer and Activator of Transcription 1 (STAT1), ultimately suppressing the pro-apoptotic gene expression program initiated by interferon-gamma (IFN-γ).[1][2][3]
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Comments |
| EC50 | 0.78 µM | Inhibition of cytokine-induced apoptosis in pancreatic β-cells. | Demonstrates potent activity in a cellular context.[6] |
| Maximal Inhibitory Activity | 99% | Inhibition of cytokine-induced apoptosis in pancreatic β-cells. | Shows high efficacy in preventing cell death.[6] |
| Effective Concentration | 2-5 µM | Protection of primary human pancreatic β-cells from cytokine-induced apoptosis. | Confirms activity in primary human cells.[3][5] |
| Kinase Inhibition | <40% inhibition at 10 µM | Panel of 96 human kinases, including JAK1-3. | Highlights the kinase-independent mechanism of action.[3][5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental strategies involved in the characterization of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in suppressing apoptosis.
Caption: Workflow for target identification of this compound using SILAC.
Caption: Workflow for phenotypic screening and validation of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and should be optimized for specific experimental conditions.
Cytokine-Induced Apoptosis Assay in Pancreatic β-Cells
This protocol describes how to induce apoptosis in a pancreatic β-cell line (e.g., INS-1E) or primary islets using a cocktail of pro-inflammatory cytokines.
-
Cell Culture:
-
Culture INS-1E cells or isolated human islets in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and other necessary components).
-
Plate cells in 96-well plates at a suitable density and allow them to adhere or recover overnight.
-
-
Treatment:
-
Prepare a cytokine cocktail solution. A commonly used combination for rodent cells is IL-1β (e.g., 10 ng/mL), IFN-γ (e.g., 50 ng/mL), and TNF-α (e.g., 50 ng/mL). For human islets, concentrations may vary.[7]
-
Prepare serial dilutions of this compound in the culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.
-
Add the cytokine cocktail to the wells (except for the untreated controls) and incubate for the desired time period (e.g., 6 to 48 hours).[1]
-
-
Apoptosis Measurement:
-
Assess apoptosis using a suitable method, such as a Caspase-3 activity assay (see protocol below).
-
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a colorimetric substrate.
-
Reagents:
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (DEVD-pNA)
-
-
Procedure:
-
After the treatment period, pellet the cells (if suspension) or aspirate the medium from adherent cells.
-
Lyse the cells by adding chilled Cell Lysis Buffer and incubating on ice for 10 minutes.[8]
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[8]
-
Transfer the supernatant (cytosolic extract) to a new microfuge tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
In a 96-well plate, add 50-200 µg of protein from each sample per well. Adjust the volume with Cell Lysis Buffer.[8]
-
Add an equal volume of 2X Reaction Buffer (containing DTT) to each well.
-
Add the DEVD-pNA substrate to a final concentration of 200 µM.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[8][9]
-
Target Identification using SILAC
This protocol provides a general workflow for identifying the protein target of a small molecule like this compound.
-
Cell Labeling:
-
Culture a suitable cell line (e.g., INS-1E) for at least five cell doublings in two separate SILAC media: a "light" medium containing normal L-arginine and L-lysine, and a "heavy" medium containing stable isotope-labeled L-arginine (e.g., ¹³C₆) and L-lysine (e.g., ¹³C₆, ¹⁵N₂).
-
-
Affinity Matrix Preparation:
-
Synthesize an analog of this compound with a linker suitable for conjugation to a solid support (e.g., agarose beads).[1]
-
Covalently couple the this compound analog to the beads to create an affinity matrix.
-
-
Affinity Purification:
-
Grow the "light" and "heavy" labeled cells to confluency. The "heavy" cells can be treated with this compound as a competitive displacement control.
-
Lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Incubate the mixed lysate with the this compound-conjugated beads.
-
Wash the beads extensively to remove non-specific protein binders.
-
Elute the specifically bound proteins from the beads.
-
-
Mass Spectrometry and Analysis:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptides by LC-MS/MS.
-
Quantify the relative abundance of "heavy" and "light" peptides for each identified protein.
-
A specific target (like USP9X) will be significantly enriched in the "light" sample compared to the "heavy" competitive displacement sample.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional integrity of pancreatic β-cells by measuring their ability to secrete insulin in response to glucose.
-
Islet Preparation:
-
Culture isolated human islets or INS-1E cells as described above. For the assay, use batches of 15-20 size-matched islets per condition.
-
-
Procedure:
-
Pre-incubate the islets in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1 hour at 37°C.[2]
-
After pre-incubation, replace the buffer with fresh low-glucose KRBH and incubate for 1 hour at 37°C. Collect the supernatant (this is the basal insulin secretion).[2]
-
Replace the buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM) and incubate for 1 hour at 37°C. Collect the supernatant (this is the stimulated insulin secretion).[2]
-
Store the collected supernatants at -20°C until the insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatants using a suitable method, such as an ELISA or radioimmunoassay.
-
The results are typically expressed as a stimulation index (stimulated secretion / basal secretion). This compound was shown to restore impaired GSIS in cytokine-treated islets.[1]
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of apoptosis research and drug development. Its unique, kinase-independent mechanism of inhibiting the JAK-STAT pathway through the deubiquitinase USP9X opens up new avenues for therapeutic intervention in diseases characterized by excessive cytokine-induced cell death, such as type 1 diabetes. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate this compound and its therapeutic potential. Future research should focus on optimizing the pharmacological properties of this compound, evaluating its efficacy and safety in preclinical animal models, and exploring its potential application in other inflammatory and autoimmune diseases, as well as in oncology, given its ability to enhance cancer cell death in certain contexts.[1]
References
- 1. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 7. Cholecystokinin Attenuates β-Cell Apoptosis in both Mouse and Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to the Structure and Mechanism of BRD0476
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the small molecule BRD0476, a novel kinase-independent inhibitor of the JAK-STAT signaling pathway. It details the compound's structure, mechanism of action, key experimental data, and the protocols used to elucidate its function.
Core Concepts: Structure and Mechanism of Action
This compound is a small molecule, derived from diversity-oriented synthesis, identified for its ability to protect pancreatic β-cells from cytokine-induced apoptosis.[1] Unlike conventional JAK-STAT inhibitors that target the kinase activity of Janus kinases (JAKs), this compound functions through a novel, kinase-independent mechanism.[1][2]
The primary molecular target of this compound is the deubiquitinase ubiquitin-specific peptidase 9X (USP9X) .[1] By interacting with USP9X, this compound indirectly modulates the ubiquitination status of JAK2, a key signaling component in the JAK-STAT pathway. This interaction is believed to foster a competition between the phosphorylation and ubiquitination of JAK2.[1] The ultimate downstream effect is the suppression of interferon-gamma (IFN-γ)-induced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1), preventing its translocation to the nucleus and subsequent gene transcription.[1]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Cytokine-Induced Apoptosis and β-Cell Function
| Parameter | Condition | Result | Reference |
| Caspase-3 Activity | Cytokine-treated human islets | Increased ~2-fold | [1] |
| Cytokine-treated human islets + this compound | Dose-dependent reduction in caspase-3 activity | [1] | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Cytokine-treated human islets | Impaired GSIS | [1] |
| Cytokine-treated human islets + this compound | Restoration of GSIS | [1] |
Table 2: Kinase and Deubiquitinase Inhibition Profile of this compound
| Target Class | Specific Targets | Concentration of this compound | Inhibition | Reference |
| Human Kinases | Panel of 96 kinases (including JAK1, JAK2, JAK3) | 10 µM | No kinase inhibited by more than 40% | [1] |
| Deubiquitinases | Purified catalytic domain of human USP9X | Not specified | No direct effect | [1] |
| Purified full-length FLAG-tagged USP9X | Not specified | ~50% inhibition | [1] | |
| Panel of 11 other deubiquitinases | Not specified | No inhibition | [1] |
Table 3: Effect of this compound on JAK-STAT Signaling
| Parameter | Condition | Result | Reference |
| STAT1 Phosphorylation (Tyr701) | Cytokine-treated INS-1E cells | Rapidly increased | [1] |
| Cytokine-treated INS-1E cells + this compound | Nearly complete abolishment of STAT1 phosphorylation | [1] | |
| JAK2 Phosphorylation | Cytokine-treated INS-1E cells | Increased | [1] |
| Cytokine-treated INS-1E cells + this compound | Decreased | [1] | |
| STAT1-dependent Gene Expression (e.g., Stat1, Irf1, Cxcl9) | Cytokine-treated INS-1E cells | Upregulated | [1] |
| Cytokine-treated INS-1E cells + 10 µM this compound | Coordinate downregulation | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the JAK-STAT Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of IFN-γ-induced JAK-STAT signaling.
Caption: this compound inhibits USP9X, modulating JAK2 ubiquitination and preventing STAT1 phosphorylation.
Experimental Workflow for Target Identification of this compound using SILAC
This diagram outlines the key steps in the Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiment used to identify USP9X as the target of this compound.
Caption: SILAC-based quantitative proteomics workflow for identifying this compound targets.
Experimental Protocols
The following are detailed methodologies for key experiments performed in the characterization of this compound, based on the supplementary information from Chou et al., 2015, J. Am. Chem. Soc.
Cell Culture and Treatment
-
Cell Line: Rat insulinoma INS-1E cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Human Islets: Dissociated human islets were obtained from the Integrated Islet Distribution Program and cultured in CMRL-1066 medium containing 10% fetal bovine serum.
-
Cytokine Treatment: Cells were treated with a cytokine cocktail consisting of IL-1β (2 ng/mL), IFN-γ (100 ng/mL), and TNF-α (10 ng/mL) for the indicated times. This compound was added simultaneously with the cytokines.
Caspase-3 Activity Assay
-
Human islets were cultured in 96-well plates.
-
After a 6-day treatment with cytokines and varying concentrations of this compound, the medium was removed.
-
Caspase-3 activity was measured using a commercially available fluorometric assay kit according to the manufacturer's instructions.
-
Fluorescence was read on a plate reader with excitation at 380 nm and emission between 420-460 nm.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Dissociated human islets were treated with cytokines and this compound for 6 days.
-
Islets were washed and pre-incubated in Krebs-Ringer bicarbonate buffer (KRBH) with 2.8 mM glucose for 1 hour.
-
The buffer was then replaced with KRBH containing 2.8 mM glucose for 1 hour, and the supernatant was collected.
-
Subsequently, the buffer was replaced with KRBH containing 16.7 mM glucose for 1 hour, and the supernatant was collected.
-
Insulin concentration in the supernatants was determined by ELISA.
Kinase Inhibition Assay
-
A panel of 96 human kinases was profiled for inhibition by 10 µM this compound using a radiometric assay.
-
The assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a peptide substrate.
-
Kinase activity was measured in the presence and absence of this compound to determine the percentage of inhibition.
SILAC and Affinity Pulldown for Target Identification
-
INS-1E cells were cultured for at least five passages in RPMI medium for SILAC, containing either "light" (¹²C₆, ¹⁴N₂-lysine and ¹²C₆, ¹⁴N₄-arginine) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) amino acids.
-
A biotinylated version of this compound was immobilized on streptavidin beads.
-
"Heavy"-labeled cell lysate was incubated with the this compound-beads.
-
"Light"-labeled cell lysate was incubated with the this compound-beads in the presence of a 30-fold excess of free, non-biotinylated this compound as a competitor.
-
The lysates were combined, and the beads were washed to remove non-specific binders.
-
Bound proteins were eluted, digested with trypsin, and analyzed by LC-MS/MS on a Q Exactive mass spectrometer.
-
Proteins with a high heavy/light ratio were identified as specific binding partners of this compound.
Co-Immunoprecipitation
-
INS-1E cells were transfected with a FLAG-tagged JAK2 expression vector or an empty vector control.
-
Cells were lysed in a non-denaturing lysis buffer.
-
Cell lysates were incubated with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate FLAG-JAK2 and its interacting proteins.
-
The beads were washed, and the bound proteins were eluted.
-
Eluted proteins were separated by SDS-PAGE and immunoblotted with antibodies against USP9X and FLAG to detect the co-immunoprecipitation of endogenous USP9X with FLAG-JAK2.
Deubiquitinase Profiling
-
The specificity of this compound was assessed against a panel of 11 other deubiquitinases.
-
The activity of each enzyme was measured in the presence and absence of this compound using a fluorogenic substrate.
This guide provides a foundational understanding of the structure and function of this compound. For further details, readers are encouraged to consult the primary literature, particularly the work by Chou et al. in the Journal of the American Chemical Society, 2015.
References
BRD0476: A Kinase-Independent Modulator of JAK2 Ubiquitination and Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule BRD0476 and its novel mechanism of action on the Janus kinase 2 (JAK2) signaling pathway. Unlike conventional kinase inhibitors, this compound modulates JAK2 activity through a kinase-independent mechanism, influencing the ubiquitination state of the protein. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a small molecule identified through phenotypic screening for its ability to suppress inflammatory cytokine-induced apoptosis in pancreatic β-cells.[1] Its primary mechanism does not involve the direct inhibition of JAK kinase activity.[1][2] Instead, this compound targets and inhibits the deubiquitinase, Ubiquitin-Specific Peptidase 9X (USP9X).[1][3]
The inhibition of USP9X by this compound disrupts the normal regulation of JAK2. This leads to a decrease in interferon-gamma (IFN-γ)-induced phosphorylation of both JAK2 and its downstream target, Signal Transducer and Activator of Transcription 1 (STAT1).[1][4] The proposed model suggests that by inhibiting deubiquitination, this compound promotes a ubiquitinated state on JAK2 that competes with its phosphorylation at key activation sites.[1][3][5] This action effectively dampens the inflammatory signaling cascade without altering total JAK2 protein levels, as it does not induce proteasomal degradation.[1]
The Role of USP9X
Quantitative proteomic analysis identified USP9X as the specific intracellular target of this compound.[1][3] Genetic knockdown of USP9X using RNAi and CRISPR/Cas9 methodologies phenocopied the effects of this compound, confirming its role as a crucial regulator in the JAK-STAT pathway.[1][4] this compound acts as a selective, though moderate, inhibitor of USP9X.[1]
Competition Between Ubiquitination and Phosphorylation
The inhibitory effect of this compound on JAK2 signaling is dependent on a specific ubiquitination site. Site-directed mutagenesis studies have shown that mutating lysine 999 (K999) on JAK2 to arginine (K999R) mitigates the inhibitory activity of this compound.[1] This suggests that ubiquitination at this site is critical for the molecule's mechanism and that this post-translational modification is in direct competition with the phosphorylation of the nearby activation loop tyrosine (Y1007).[1][6] Despite the involvement of a deubiquitinase, treatment with this compound did not lead to a detectable change in the overall ubiquitination status of JAK2, which may suggest that a specific form, such as monoubiquitination, is the key regulatory event.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | % Inhibition at 10 µM this compound |
|---|---|
| JAK1 | No significant effect |
| JAK2 | No significant effect |
| JAK3 | No significant effect |
| Panel of 96 Human Kinases | No kinase inhibited by >40% |
Data sourced from kinase activity assays.[1]
Table 2: Effect of this compound on STAT1 Signaling
| Assay | Condition | Outcome |
|---|---|---|
| STAT1 Reporter Gene Activity | IFN-γ Stimulation | Inhibited by this compound |
| STAT1 Phosphorylation (Tyr701) | Cytokine Treatment (1 hr) | Nearly abolished with this compound |
| STAT1 Nuclear Translocation | Cytokine Stimulation | Inhibited by this compound |
Data sourced from reporter assays and immunoblotting in INS-1E cells.[1]
Table 3: Deubiquitinase Inhibition Profile of this compound
| Deubiquitinase Target | Inhibition |
|---|---|
| USP9X (full-length) | ~50% inhibition |
| Panel of 11 other DUBs | No significant inhibition |
Data sourced from biochemical deubiquitinase profiling assays.[1]
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of this compound are provided below.
Target Identification using SILAC-based Quantitative Proteomics
This protocol was used to identify the intracellular binding target of this compound.
-
Cell Culture and Labeling: INS-1E cells were cultured in RPMI-1640 medium. For Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells were grown for at least six doublings in media containing either "light" (¹²C₆, ¹⁴N₂) L-lysine and L-arginine or "heavy" (¹³C₆, ¹⁵N₂) isotopes.
-
Affinity Chromatography: this compound was immobilized on beads. Lysates from "heavy" labeled cells were incubated with the this compound-beads in the presence of a 30-fold excess of soluble this compound (competitor). Lysates from "light" labeled cells were incubated with the this compound-beads alone.
-
Protein Elution and Digestion: Bound proteins were eluted, combined, and separated by SDS-PAGE. The gel was cut into bands, and proteins were in-gel digested with trypsin.
-
Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins specifically binding to the immobilized this compound were identified by a significant decrease in their heavy/light ratio, indicating successful competition by the soluble compound. USP9X was identified as a primary candidate.[1]
Immunoprecipitation and Western Blotting for JAK2 Phosphorylation
This protocol was used to measure the effect of this compound on cytokine-induced JAK2 phosphorylation.
-
Cell Treatment: INS-1E cells were serum-starved and then treated with a cytokine cocktail (e.g., IFN-γ) with or without this compound for a specified time (e.g., 1 hour).
-
Cell Lysis: Cells were washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Cell lysates were pre-cleared with protein A/G agarose beads. An antibody against total JAK2 was added to the supernatant and incubated overnight at 4°C. Protein A/G beads were then added to capture the antibody-protein complexes.
-
Washing and Elution: The beads were washed multiple times with lysis buffer to remove non-specific binders. The bound proteins were eluted by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then probed with a primary antibody specific for phosphorylated JAK2 (p-JAK2 Tyr1007/1008). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate. The membrane was subsequently stripped and re-probed for total JAK2 as a loading control.
Site-Directed Mutagenesis Assay
This protocol was used to confirm the functional importance of the JAK2 ubiquitination site.
-
Plasmid Construction: A plasmid expressing wild-type JAK2 was used as a template. Site-directed mutagenesis was performed using PCR with primers containing the desired mutation (e.g., changing the codon for Lysine at position 999 to one for Arginine, K999R).
-
Transfection: INS-1E cells were transiently transfected with either the wild-type JAK2 plasmid or the JAK2-K999R mutant plasmid using a suitable transfection reagent.
-
Cell Treatment and Analysis: After allowing time for protein expression (e.g., 24-48 hours), the transfected cells were treated with cytokines and this compound as described above.
-
Western Blot Analysis: Cell lysates were collected and analyzed by Western blotting for phosphorylated STAT1 (p-STAT1) and total STAT1. The persistence of p-STAT1 in JAK2-K999R transfected cells, even in the presence of this compound, indicated that this residue is critical for the molecule's inhibitory effect.[1]
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows associated with this compound.
Caption: Mechanism of this compound on the JAK-STAT signaling pathway.
Caption: SILAC-based proteomic workflow for this compound target identification.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Jak2 through the Ubiquitin-Proteasome Pathway Involves Phosphorylation of Jak2 on Y1007 and Interaction with SOCS-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRD0476 in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: BRD0476 is a novel small molecule that has been identified as a suppressor of pancreatic β-cell apoptosis induced by inflammatory cytokines.[1][2][3] Unlike many inhibitors of the JAK-STAT signaling pathway, this compound functions in a kinase-independent manner.[1][2][3] Its mechanism of action involves the inhibition of the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2][3] By inhibiting USP9X, this compound modulates the ubiquitination status of Janus kinase 2 (JAK2), which in turn suppresses the interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and Signal Transducer and Activator of Transcription 1 (STAT1), leading to enhanced β-cell survival.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture to study its effects on cytokine-induced apoptosis and the JAK-STAT signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Concentration of this compound | Result | Reference |
| Apoptosis Suppression | Dissociated human islets | Cytokine Mix (IL-1β, IFN-γ, TNF-α) | 2-10 µM | Concentration-dependent decrease in Caspase-3 activity | |
| JAK-STAT Signaling Inhibition | INS-1E cells | Cytokine Mix | 10 µM | Decreased phosphorylation of JAK2 and STAT1 | [1] |
| Kinase Inhibition Profiling | Panel of 96 human kinases | N/A | 10 µM | No significant inhibition of any kinase, including JAK1, JAK2, and JAK3 (<40% inhibition) | [1][4] |
| USP9X Inhibition | Purified full-length FLAG-tagged USP9X | N/A | Not specified | ~50% inhibition | [1] |
| Deubiquitinase Specificity | Panel of 11 other deubiquitinases | N/A | Not specified | No inhibition observed | [1] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting IFN-γ-induced JAK-STAT signaling.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
INS-1E Cell Culture Protocol
The INS-1E cell line is a rat insulinoma line commonly used as a model for pancreatic β-cells.[5][6]
Materials:
-
INS-1E cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Sodium Pyruvate
-
HEPES buffer
-
2-Mercaptoethanol
-
Trypsin-EDTA or Accutase
-
Phosphate-Buffered Saline (PBS)
-
T25 or T75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium:
-
RPMI-1640
-
10% Heat-inactivated FBS
-
100 U/mL Penicillin, 100 µg/mL Streptomycin
-
10 mM HEPES
-
1 mM Sodium Pyruvate
-
50 µM 2-Mercaptoethanol
Procedure:
-
Thawing: Thaw cryopreserved INS-1E cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 300 x g for 3-5 minutes. Resuspend the cell pellet in fresh medium and transfer to a T25 flask.
-
Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂.[7] Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and wash once with PBS. Add 1-2 mL of Accutase or Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the enzyme with complete growth medium, collect the cells, and centrifuge at 300 x g for 3-5 minutes. Resuspend the pellet and re-plate at a seeding density of approximately 40,000 cells/cm².
Cytokine-Induced Apoptosis Protocol
This protocol describes the induction of apoptosis in INS-1E cells using a cocktail of pro-inflammatory cytokines.
Materials:
-
INS-1E cells cultured in 96-well or 24-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cytokine stocks:
-
Rat IL-1β (e.g., 10 µg/mL)
-
Rat IFN-γ (e.g., 20 µg/mL)
-
Rat TNF-α (e.g., 10 µg/mL)
-
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed INS-1E cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare working solutions of this compound in complete growth medium. A typical final concentration for experiments is 10 µM.[1] Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Cytokine Treatment: Prepare a cytokine cocktail in complete growth medium. While concentrations can vary, a commonly used combination is IL-1β (e.g., 30 U/mL or ~1.7 ng/mL), IFN-γ (e.g., 100 U/mL or ~5 ng/mL), and TNF-α.[8][9] Add the cytokine cocktail to the appropriate wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Analysis: Proceed with apoptosis assessment, for example, using a Caspase-3 activity assay.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10][11][12][13][14]
Materials:
-
Treated cells in a 96-well plate
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer
-
DTT
-
Fluorometer with 380 nm excitation and 420-460 nm emission filters
Procedure:
-
Cell Lysis: After treatment, pellet the cells (if in suspension) or lyse adherent cells directly in the wells by adding 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[11]
-
Prepare Reaction Mix: Prepare a reaction mix containing Assay Buffer, DTT (final concentration 10 mM), and the caspase-3 substrate Ac-DEVD-AMC (final concentration 50 µM).[10]
-
Assay: Add 50 µL of the Reaction Mix to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence in a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[10][13] The fluorescence intensity is proportional to the caspase-3 activity.
Western Blot for Phosphorylated JAK2 and STAT1
This protocol is for detecting changes in the phosphorylation status of JAK2 and STAT1.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT1, anti-STAT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: After treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., overnight at 4°C) diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[15][16][17][18]
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling [ricerca.unityfvg.it]
- 3. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Proinflammatory cytokines induce rapid, NO-independent apoptosis, expression of chemotactic mediators and interleukin-32 secretion in human pluripotent stem cell-derived beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abcam.com [abcam.com]
- 12. biogot.com [biogot.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes: Utilizing BRD0476 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0476 is a novel small molecule modulator of apoptosis with a unique mechanism of action.[1][2] Initially identified through phenotypic screening as a suppressor of cytokine-induced apoptosis in pancreatic β-cells, its activity is not mediated by direct kinase inhibition, a common mechanism for apoptosis modulators.[3][4] Instead, this compound functions by targeting the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2] This interaction indirectly inhibits the JAK-STAT signaling pathway, which is crucial in cellular inflammation and apoptosis.[1][3]
These characteristics give this compound a dual role in apoptosis studies. While it can protect certain cell types, like pancreatic β-cells, from inflammatory cytokine-induced death, it can also sensitize specific cancer cells to apoptosis, particularly those resistant to BCL2 inhibitors.[2] This document provides detailed application notes and protocols for using this compound in various apoptosis assays.
Mechanism of Action: USP9X Inhibition and JAK-STAT Pathway Modulation
This compound exerts its effects by inhibiting the deubiquitinase USP9X.[1][2] In the context of cytokine signaling, particularly through interferon-gamma (IFN-γ), the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 1 (STAT1) pathway is a key mediator of the apoptotic response.[3]
Unlike typical JAK inhibitors, this compound does not block the kinase activity of JAK proteins.[2] Instead, by inhibiting USP9X, it is proposed to alter the ubiquitination state of JAK2. This suggests a competitive relationship between JAK2 phosphorylation (an activating signal) and its ubiquitination.[2][3] Inhibition of USP9X leads to a decrease in IFN-γ-induced phosphorylation of STAT1, effectively suppressing the pro-apoptotic downstream signaling cascade.[1][5]
In certain cancer models, high levels of USP9X contribute to drug resistance by deubiquitinating and stabilizing the anti-apoptotic protein MCL1.[2] By inhibiting USP9X, this compound can destabilize MCL1, thereby sensitizing these cancer cells to apoptosis induced by other agents, such as BCL2 inhibitors.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells | springermedizin.de [springermedizin.de]
Application Notes and Protocols: BRD0476 for Pancreatic Beta-Cell Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0476 is a small molecule that has been identified as a potent suppressor of cytokine-induced apoptosis in pancreatic beta-cells.[1][2] This compound offers a promising tool for research into beta-cell preservation and potential therapeutic strategies for diabetes. This compound's mechanism of action involves the inhibition of the deubiquitinase USP9X, which in turn leads to a decrease in the phosphorylation of JAK2 and STAT1, key components of the interferon-gamma (IFN-γ) signaling pathway.[2][3] By mitigating the cytotoxic effects of pro-inflammatory cytokines, this compound helps to preserve beta-cell viability and function.
These application notes provide detailed protocols for the use of this compound in treating pancreatic beta-cell lines and primary human islets, along with methods for assessing its protective effects.
Quantitative Data Summary
The following tables summarize the effective concentrations and reported effects of this compound in pancreatic beta-cell models.
Table 1: this compound Efficacy Data
| Parameter | Cell Type | Value | Reference |
| EC50 (Apoptosis Inhibition) | Pancreatic β-cells | 0.78 µM | [4] |
| Maximum Inhibitory Activity (Apoptosis) | Pancreatic β-cells | 99% | [4] |
| Effective Concentration (JAK-STAT Signaling Inhibition) | Primary Human Islets | 2-5 µM | [5] |
Table 2: Experimental Conditions for Cytokine-Induced Apoptosis
| Cell Type | Cytokine Cocktail | Treatment Duration | Reference |
| INS-1E | IL-1β (50 units/ml) + IFN-γ (100 units/ml) | 6 or 24 hours | |
| INS-1E | IL-1β (20 ng/mL) + IFN-γ (50 ng/mL) + TNF-α (50 ng/mL) | 48 hours | [6] |
| Human Islets | IL-1β + IFN-γ + TNF-α | 6 days | [2] |
| Human Islets | IL-1β (50 U/mL) + IFN-γ (1000 U/mL) | 24 hours |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in pancreatic beta-cells.
References
- 1. Intermittent High Glucose Enhances Apoptosis in INS-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Small-molecule inhibition of inflammatory β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying USP9X Function Using BRD0476
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Peptidase 9, X-linked (USP9X), is a deubiquitinating enzyme (DUB) implicated in a variety of cellular processes, including cell survival, signaling, and protein trafficking. Its dysregulation has been linked to various diseases, making it an attractive target for therapeutic development. BRD0476 is a potent and selective small-molecule inhibitor of USP9X.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the function of USP9X in cellular pathways, with a particular focus on its role in JAK-STAT signaling.
This compound was identified through phenotypic screening as a suppressor of cytokine-induced apoptosis in pancreatic β-cells.[1] Subsequent mechanism-of-action studies revealed that this compound does not directly inhibit Janus kinases (JAKs) but rather targets USP9X.[2][3] By inhibiting USP9X, this compound modulates the ubiquitination status and phosphorylation of JAK2, a key upstream kinase in the JAK-STAT pathway, thereby suppressing the downstream signaling cascade.[2] These application notes will guide researchers in using this compound as a chemical probe to dissect the intricate roles of USP9X in cellular biology.
Data Presentation
The following tables summarize the quantitative data regarding the activity and selectivity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/Assay | Value | Reference |
| Effective Concentration | Protection of human pancreatic β-cells from cytokine-induced apoptosis | 2-10 µM | [1][4] |
| Inhibition of STAT1 Phosphorylation | INS-1E cells treated with cytokines | 10 µM | [1] |
| Biochemical Inhibition of USP9X | Purified full-length FLAG-tagged USP9X | ~50% inhibition | [1] |
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Result at 10 µM | Reference |
| Human Kinases | 96 | < 40% inhibition for all kinases tested (including JAK1, JAK2, JAK3) | [1] |
| Deubiquitinases (DUBs) | 11 other DUBs | No significant inhibition | [1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of the JAK-STAT signaling pathway.
References
Application Notes and Protocols: BRD0476 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD0476 is a small molecule that has emerged as a promising agent in cancer therapy. Unlike many targeted therapies that inhibit kinases, this compound functions by inhibiting the deubiquitinase USP9X.[1][2] This unique mechanism of action provides a rationale for its use in combination with other anti-cancer agents to enhance efficacy and overcome resistance. These application notes provide a comprehensive overview of the preclinical data and protocols for utilizing this compound in combination cancer therapy research.
Mechanism of Action: USP9X Inhibition
This compound selectively inhibits the activity of Ubiquitin Specific Peptidase 9X (USP9X), a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing various oncoproteins.[1][2] By inhibiting USP9X, this compound leads to the increased ubiquitination and subsequent proteasomal degradation of key proteins involved in cancer cell survival, proliferation, and therapy resistance. This modulation of protein stability disrupts critical signaling pathways, making cancer cells more susceptible to other therapeutic interventions.
Key Signaling Pathways Affected by this compound
The inhibition of USP9X by this compound impacts several critical signaling pathways implicated in cancer:
-
JAK-STAT Pathway: this compound suppresses the JAK-STAT signaling pathway without directly inhibiting JAK kinases.[2] This is achieved by altering the ubiquitination status of components within the pathway, leading to reduced STAT1 phosphorylation.[2]
-
MCL-1 Survival Pathway: USP9X is known to deubiquitinate and stabilize the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[3] Inhibition of USP9X by this compound is expected to decrease MCL-1 levels, thereby promoting apoptosis.[3]
-
YAP1 Oncogenic Pathway: The transcriptional co-activator Yes-associated protein 1 (YAP1) is another substrate of USP9X.[4] By preventing YAP1 deubiquitination, this compound can lead to its degradation, suppressing its oncogenic functions which include promoting cell survival and chemoresistance.[4]
Combination Therapy Rationale and Preclinical Data
The ability of this compound to destabilize key survival proteins provides a strong rationale for its use in combination with therapies that are often resisted through the upregulation of these very proteins.
Combination with BCL-2 Family Inhibitors (e.g., ABT-737, Navitoclax)
Rationale: Tumors overexpressing USP9X can be resistant to BCL-2 inhibitors like ABT-737 and navitoclax due to the stabilization of MCL-1, which is not effectively targeted by these drugs.[2] By inhibiting USP9X, this compound can reduce MCL-1 levels, thereby sensitizing cancer cells to BCL-2 inhibition.[3]
Preclinical Data: In DLD-1 colon carcinoma cells, the combination of this compound with the BCL-2 inhibitor ABT-737 resulted in a dose-dependent enhancement of ABT-737's toxicity.[2] While this compound alone had minimal effect on these cells, its presence significantly increased the cytotoxic effects of ABT-737.[2]
| Cell Line | Combination | Observation | Reference |
| DLD-1 | 10 µM this compound + varying doses of ABT-737 | Enhanced toxicity of ABT-737 in a dose-dependent manner. | [2] |
Combination with Chemotherapy (e.g., Cisplatin)
Rationale: USP9X has been implicated in chemoresistance through the stabilization of proteins like YAP1 and MCL-1.[1][4] The USP9X inhibitor WP1130 has been shown to increase the sensitivity of estrogen receptor-negative breast cancer cells to cisplatin in a USP9X-dependent manner.[1][5]
Preclinical Data: Combination treatment with the USP9X inhibitor WP1130 and cisplatin in MDA-MB-231 and MDA-MB-468 breast cancer cells led to a significant reduction in cell viability compared to cisplatin alone. This effect was correlated with the downregulation of USP9X and MCL-1.[1]
| Cell Line | Combination | IC50 of Cisplatin (µM) | Observation | Reference |
| MDA-MB-231 | Cisplatin alone | ~15 | High resistance to cisplatin. | [1] |
| MDA-MB-231 | Cisplatin + 2.5 µM WP1130 | ~5 | Significant sensitization to cisplatin. | [1] |
| MDA-MB-468 | Cisplatin alone | ~20 | High resistance to cisplatin. | [1] |
| MDA-MB-468 | Cisplatin + 2.5 µM WP1130 | ~8 | Significant sensitization to cisplatin. | [1] |
Combination with MEK Inhibitors (e.g., Trametinib)
Rationale: Pancreatic ductal adenocarcinomas (PDACs) are often resistant to MEK inhibitors. This resistance can be mediated by an adaptive response involving the USP9X-dependent stabilization of MCL-1.[6] Inhibition of USP9X can prevent this stabilization and sensitize PDAC cells to MEK inhibitors.[6]
Preclinical Data: In PDAC cells, chemical inhibition of USP9X prevented MCL-1 stabilization in response to MEK inhibition and induced potent cell death when combined with trametinib.[6]
| Cell Line | Combination | Observation | Reference |
| PANC 10.05 | USP9X inhibitor (EOAI3402143) + Trametinib | Potent induction of cell death. Prevention of Mcl-1 stabilization. | [6] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol describes a general workflow for assessing the synergistic effects of this compound in combination with another anti-cancer agent on cell viability.
Materials:
-
Cancer cell line of interest (e.g., DLD-1)
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., ABT-737)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of each drug alone and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and the drug combinations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol. For example, using the CellTiter-Glo® Luminescent Cell Viability Assay, add the reagent to each well and measure luminescence.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[7][8]
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by combination therapy using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with another therapeutic agent.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound and combination drug formulations
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice.[9][10]
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).[9]
-
Randomization: Randomize mice into treatment groups: Vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.[9]
-
Treatment: Administer the treatments according to the planned schedule and route of administration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[10]
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
This compound, through its inhibition of USP9X, presents a novel and promising strategy for combination cancer therapy. By destabilizing key oncoproteins involved in cell survival and drug resistance, this compound has the potential to synergize with a variety of existing anti-cancer agents. The protocols outlined in these application notes provide a foundation for researchers to explore and validate the therapeutic potential of this compound in combination with other cancer therapies in preclinical models. Further investigation into the synergistic effects of this compound will be crucial for its clinical translation.
References
- 1. WP1130 increases cisplatin sensitivity through inhibition of usp9x in estrogen receptor-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. USP9X mediates an acute adaptive response to MAPK suppression in pancreatic cancer but creates multiple actionable therapeutic vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WP1130 increases cisplatin sensitivity through inhibition of usp9x in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP9X mediates an acute adaptive response to MAPK suppression in pancreatic cancer but creates multiple actionable therapeutic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Hippo signaling pathway by ubiquitin modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Detection of p-STAT1 Inhibition by BRD0476 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of the Janus kinase (JAK)-STAT signaling pathway, which is essential for mediating cellular responses to interferons and other cytokines. Upon stimulation by cytokines like interferon-gamma (IFN-γ), STAT1 is phosphorylated at specific tyrosine residues, notably Tyr701, leading to its dimerization, nuclear translocation, and activation of gene transcription.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including inflammatory conditions and cancer, making it a key target for therapeutic intervention.[3]
BRD0476 is a novel small molecule that has been identified as an inhibitor of IFN-γ-induced STAT1 signaling.[4][5][6] Unlike conventional JAK-STAT inhibitors that target the kinase activity of JAKs, this compound functions through a kinase-independent mechanism.[4][5][6][7] It targets the deubiquitinase ubiquitin-specific peptidase 9X (USP9X), leading to a reduction in STAT1 phosphorylation and subsequent downstream signaling.[4][7][8] This unique mechanism of action makes this compound a valuable tool for studying STAT1 signaling and a potential lead compound for drug development.
These application notes provide a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect the phosphorylation status of STAT1 at Tyr701 (p-STAT1).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing the effect of this compound on STAT1 phosphorylation.
Caption: IFN-γ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-STAT1.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cell Line: A cell line responsive to IFN-γ (e.g., HeLa, A549, U937).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO).
-
Interferon-gamma (IFN-γ): Recombinant, species-specific.
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer: (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-15% gradient gels).
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: For chemiluminescence detection.
Procedure:
1. Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. b. Pre-treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 1-2 hours. Significant activity has been noted at 2-5 μM.[8] c. Stimulate the cells with IFN-γ (e.g., 10-100 ng/mL) for the recommended time (e.g., 15-30 minutes) to induce STAT1 phosphorylation.[9] d. Prepare a set of control wells: untreated, vehicle only, and IFN-γ only.
2. Cell Lysis: a. After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Denature the samples by heating at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. b. Run the gel according to the manufacturer's recommendations. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Using BSA is recommended over milk for phospho-protein detection to reduce background.[9] e. Incubate the membrane with the primary anti-p-STAT1 (Tyr701) antibody (diluted in 5% BSA/TBST, e.g., 1:1000) overnight at 4°C with gentle agitation.[10] f. Wash the membrane three times for 5-10 minutes each with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To confirm equal protein loading and to normalize the p-STAT1 signal, the membrane can be stripped and re-probed for total STAT1 and a loading control protein like β-Actin. d. Perform densitometric analysis of the bands to quantify the relative levels of p-STAT1.
Data Presentation
Quantitative data from the Western blot analysis should be summarized for clear comparison.
| Treatment Group | This compound (µM) | IFN-γ (ng/mL) | Relative p-STAT1/Total STAT1 Ratio (Normalized to IFN-γ only) | Standard Deviation |
| Untreated Control | 0 | 0 | Value | ± Value |
| Vehicle Control | 0 (Vehicle) | 100 | Value | ± Value |
| IFN-γ Only | 0 | 100 | 1.00 | ± Value |
| This compound (Low Conc.) | 1 | 100 | Value | ± Value |
| This compound (Mid Conc.) | 5 | 100 | Value | ± Value |
| This compound (High Conc.) | 10 | 100 | Value | ± Value |
Note: Values in the table are placeholders and should be replaced with experimental results.
Troubleshooting and Considerations
-
No/Weak p-STAT1 Signal: Ensure the IFN-γ is active and used at an appropriate concentration. Confirm that phosphatase inhibitors were added to the lysis buffer. Optimize the primary antibody concentration and incubation time.[9]
-
High Background: Increase the number and duration of wash steps. Ensure the blocking buffer is fresh and that the membrane was fully submerged.
-
Multiple Bands: STAT1 exists as two isoforms, Stat1α (91 kDa) and Stat1β (84 kDa), which may both be detected.[1] Ensure the specificity of your primary antibody.
-
Solubility: Analogues of this compound have been synthesized to improve aqueous solubility, which may be a consideration for in vivo studies.[8]
References
- 1. Phospho-Stat1 (Tyr701) (58D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-STAT1 (Tyr701) Polyclonal Antibody (44-376G) [thermofisher.com]
- 3. STAT1 as a novel therapeutical target in pro-atherogenic signal integration of IFNγ, TLR4 and IL-6 in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling [ricerca.unityfvg.it]
- 5. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of BRD0476 in Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of BRD0476, a novel small molecule modulator of the JAK-STAT signaling pathway, in immunology research. The information is intended to guide researchers in designing and conducting experiments to explore the immunomodulatory properties of this compound.
Mechanism of Action
This compound presents a unique mechanism for inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. Unlike conventional JAK inhibitors that target the kinase activity of JAKs, this compound functions through a kinase-independent mechanism.[1][2][3][4] It has been demonstrated to inhibit interferon-gamma (IFN-γ)-induced JAK2 and STAT1 signaling.[1][2][3][4]
The primary intracellular target of this compound is the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2][3][4] By inhibiting USP9X, this compound is thought to alter the ubiquitination status of JAK2, which in turn interferes with its phosphorylation and subsequent activation of STAT1.[1][2][3] This leads to a reduction in STAT1 phosphorylation, nuclear translocation, and transcriptional activity.[1] Notably, this compound shows specificity for STAT1 signaling, with no significant effect on IL-6-induced STAT3 phosphorylation.[1]
Applications in Immunology
The unique mechanism of this compound makes it a valuable tool for studying the role of the JAK2-STAT1 signaling axis in various immunological contexts.
-
Autoimmune Diseases: A primary application of this compound is in the study of autoimmune diseases where IFN-γ and STAT1 play a critical role. It has been shown to protect pancreatic β-cells from cytokine-induced apoptosis, a key event in the pathogenesis of type 1 diabetes.[1][2] This protective effect is achieved by suppressing the pro-apoptotic signals initiated by a cocktail of inflammatory cytokines (IL-1β, IFN-γ, and TNF-α).[1]
-
Cancer Immunology: this compound has potential applications in cancer immunology. The inhibition of USP9X by this compound has been linked to the destabilization of the anti-apoptotic protein MCL1, which can increase the sensitivity of cancer cells to BCL2 inhibitors.[1] This suggests a role for this compound in overcoming drug resistance in cancer.
Quantitative Data
The following tables summarize the quantitative data available for this compound in immunological studies.
Table 1: In Vitro Efficacy of this compound in Pancreatic β-Cells
| Assay | Cell Type | Treatment | This compound Concentration | Effect | Reference |
| Caspase-3 Activity | Dissociated Human Islets | Cytokine Cocktail (IL-1β, IFN-γ, TNF-α) | Dose-dependent | Reduction in caspase-3 activity | [1] |
| Glucose-Stimulated Insulin Secretion | Dissociated Human Islets | Cytokine Cocktail (IL-1β, IFN-γ, TNF-α) | Not specified | Restoration of insulin secretion | [1] |
| β-Cell Survival | Not specified | Not specified | 2-5 μM | Significant activity | [2][5] |
Table 2: Biochemical Activity of this compound
| Assay | Cell Type | Treatment | This compound Concentration | Effect | Reference |
| STAT1 Reporter Gene Activity | Not specified | IFN-γ | Not specified | Inhibition of reporter activity | [1] |
| STAT1 Phosphorylation (Tyr701) | INS-1E cells | Cytokine treatment | Not specified | Near complete abolishment | [1] |
| STAT3 Phosphorylation | HepG2 cells | IL-6 | Not specified | No suppressive effect | [1] |
| Kinase Inhibition (96 human kinases including JAK1-3) | In vitro | Not specified | 10 μM | <40% inhibition | [2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Cytokine-Induced Pancreatic β-Cell Apoptosis Assay
Objective: To assess the protective effect of this compound against cytokine-induced apoptosis in pancreatic β-cells.
Materials:
-
Pancreatic β-cells (e.g., INS-1E cell line or dissociated human islets)
-
Cell culture medium
-
Cytokine cocktail (e.g., IL-1β, IFN-γ, TNF-α)
-
This compound
-
Caspase-3 activity assay kit
-
Plate reader
Procedure:
-
Seed pancreatic β-cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Add the cytokine cocktail to the wells to induce apoptosis. Include a vehicle control (no cytokines) and a cytokine-only control.
-
Incubate the plate for the desired period (e.g., 24-72 hours).
-
Measure caspase-3 activity using a commercial kit according to the manufacturer's instructions.
-
Read the fluorescence or absorbance on a plate reader.
-
Normalize the data to the control wells and plot the dose-response curve for this compound.
Protocol 2: Western Blot for STAT1 Phosphorylation
Objective: To determine the effect of this compound on IFN-γ-induced STAT1 phosphorylation.
Materials:
-
Immune cells of interest (e.g., macrophages, T cells)
-
Cell culture medium
-
Recombinant IFN-γ
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT1 (Tyr701), anti-total-STAT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture immune cells to the desired confluency.
-
Serum-starve the cells for a few hours if necessary.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 for loading control.
Visualizations
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ricerca.unityfvg.it [ricerca.unityfvg.it]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD0476 in Cytokine-Induced Cell Death Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD0476 is a novel small molecule that has demonstrated significant potential in protecting cells from cytokine-induced apoptosis.[1][2] Unlike many conventional inhibitors of the JAK-STAT signaling pathway, this compound functions in a kinase-independent manner.[1][3][4] Its primary intracellular target is the deubiquitinase Ubiquitin-Specific Peptidase 9X (USP9X).[1][3][4][5] By inhibiting USP9X, this compound prevents the deubiquitination of Janus kinase 2 (JAK2), leading to a decrease in interferon-gamma (IFN-γ)-induced phosphorylation of both JAK2 and Signal Transducer and Activator of Transcription 1 (STAT1).[1][3] This unique mechanism of action makes this compound a valuable tool for studying cytokine-mediated cell death and a potential therapeutic candidate for diseases such as type 1 diabetes, where cytokine-induced apoptosis of pancreatic β-cells is a key pathological feature.[1][6]
These application notes provide a comprehensive overview of the use of this compound in cytokine-induced cell death models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound in Cytokine-Induced Apoptosis Models
| Parameter | Cell Type | Cytokine Treatment | This compound Concentration | Effect | Reference |
| Caspase-3 Activity | Dissociated Primary Human Islets | IL-1β, IFN-γ, TNF-α (6 days) | Dose-dependent | Reduced cytokine-induced caspase-3 activity by ~2-fold.[1] | [1] |
| Apoptosis Inhibition | INS-1E (rat insulinoma cell line) | IL-1β, IFN-γ, TNF-α | Low-micromolar | Inhibition of apoptosis.[2] | [2] |
| STAT1 Signaling | Primary Samples | IFN-γ | 2-5 µM | Significant activity in inhibiting JAK-STAT signaling.[3][7] | [3][7] |
| STAT1 Phosphorylation | INS-1E cells | Cytokine cocktail (1 hr) | 10 µM | Nearly complete abolishment of STAT1 phosphorylation at Tyr701.[1] | [1] |
| JAK2 Phosphorylation | INS-1E cells | Cytokine cocktail | Co-treatment | Decreased JAK2 phosphorylation.[1] | [1] |
| IC50 (Analog) | Not specified | Not specified | 1.62 µM | An analog of this compound showed this IC50 value.[7] | [7] |
Table 2: Effect of this compound on Gene Expression in Cytokine-Treated INS-1E Cells
| Gene | Treatment | This compound (10 µM) Effect | Method | Reference |
| Stat1 | Cytokine cocktail (6 hrs) | Downregulation | qPCR | [1] |
| Irf1 | Cytokine cocktail (6 hrs) | Downregulation | qPCR | [1] |
| Cxcl9 | Cytokine cocktail (6 hrs) | Downregulation | qPCR | [1] |
| IFN-γ regulated genes (Stat1, Cxcl10, Ccl5, Ifit3) | Cytokine cocktail (6 hrs) | Coordinate downregulation | Gene-set enrichment analysis | [1] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in experimental models.
Experimental Protocols
Cell Culture and Cytokine Treatment
Materials:
-
INS-1E cells or primary human islets
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Cytokine cocktail: Recombinant rat or human IL-1β, IFN-γ, and TNF-α.
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture cells in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and reach desired confluency (typically 70-80%).
-
Prepare the cytokine cocktail in fresh culture medium to the desired final concentration (e.g., IL-1β: 10 ng/mL, IFN-γ: 50 ng/mL, TNF-α: 10 ng/mL).
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the cytokine cocktail and the respective concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period based on the downstream application (e.g., 1-24 hours for signaling studies, 24-72 hours for apoptosis assays).
Caspase-3 Activity Assay (Colorimetric)
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader
Protocol:
-
After treatment, collect the cells (including floating cells) and centrifuge at 250 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume with lysis buffer.
-
Add the caspase-3 substrate to each well and mix gently.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.
Western Blot for Phospho-STAT1 and Total STAT1
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL detection reagent.
-
To detect total STAT1, the membrane can be stripped and re-probed with the anti-STAT1 antibody, followed by the loading control.
Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Stat1, Irf1, Cxcl9) and a housekeeping gene (e.g., Actb, Gapdh)
Protocol:
-
Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
siRNA-Mediated Knockdown of USP9X
Materials:
-
INS-1E cells
-
siRNA targeting USP9X and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
Protocol:
-
Seed INS-1E cells in a 6-well plate to be 50-60% confluent on the day of transfection.
-
On the day of transfection, dilute the USP9X siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-48 hours.
-
After incubation, the cells can be used for downstream experiments, such as cytokine treatment and apoptosis assays, to assess the effect of USP9X knockdown.
-
Confirm the knockdown efficiency by Western blot or qPCR for USP9X.
CRISPR/Cas9-Mediated Knockout of USP9X
Materials:
-
INS-1E cells
-
CRISPR/Cas9 plasmid containing a guide RNA (gRNA) targeting USP9X and Cas9 nuclease.
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)
-
Puromycin or another selection marker if present on the plasmid.
Protocol:
-
Design and clone a gRNA targeting a specific exon of the Usp9x gene into a Cas9 expression vector.
-
Transfect the CRISPR/Cas9 plasmid into INS-1E cells using a suitable transfection reagent.
-
After 24-48 hours, if the plasmid contains a selection marker, apply the selection agent (e.g., puromycin) to select for transfected cells.
-
Expand the surviving cells and screen for USP9X knockout by Western blot.
-
Isolate single-cell clones to establish a stable USP9X knockout cell line.
-
Sequence the target locus in the knockout clones to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Use the validated USP9X knockout cell line for cytokine-induced cell death experiments.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of inflammatory β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Cellular signaling pathways regulating β-cell proliferation as a promising therapeutic target in the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BRD0476 Technical Support Center: Troubleshooting Guide
Welcome to the technical support center for BRD0476. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound does not inhibit STAT1 phosphorylation as expected.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of STAT1 phosphorylation after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to the lack of STAT1 phosphorylation inhibition. Here are some key aspects to consider:
-
Mechanism of Action: this compound does not directly inhibit Janus kinases (JAKs). Instead, it targets the deubiquitinase USP9X, which modulates JAK2 ubiquitination and subsequently affects its phosphorylation and signaling to STAT1.[1][2][3][4][5] This indirect mechanism might be cell-type specific or dependent on the expression levels of USP9X and other pathway components.
-
Experimental Conditions: The effectiveness of this compound is sensitive to experimental parameters. Please review the recommended protocols for cell type, compound concentration, and treatment duration.
-
Cytokine Stimulation: this compound has been shown to be effective in inhibiting IFN-γ-induced STAT1 phosphorylation.[1][3][4][5] If you are using a different cytokine to stimulate the JAK/STAT pathway, the signaling cascade might differ, and this compound may not be effective.
-
Compound Integrity and Solubility: Ensure that your this compound compound is of high purity and has not degraded. Also, consider its solubility in your cell culture medium, as poor solubility can lead to a lower effective concentration. Analogues of this compound have been developed with improved aqueous solubility.[6]
Q2: What is the underlying mechanism of this compound in inhibiting STAT1 phosphorylation?
A2: this compound inhibits STAT1 phosphorylation through a novel, kinase-independent mechanism.[1][3] It targets the deubiquitinase USP9X.[1][3][5] By inhibiting USP9X, this compound is thought to alter the ubiquitination status of JAK2, a kinase upstream of STAT1. This alteration appears to create a competition between JAK2 phosphorylation and ubiquitination, ultimately leading to reduced JAK2 and STAT1 phosphorylation.[1][3][4]
Q3: Are there specific cell types where this compound is known to be effective or ineffective?
A3: this compound has been shown to inhibit IFN-γ-induced STAT1 phosphorylation in pancreatic β-cells.[1][2] Its efficacy in other cell types may vary depending on the expression and functional status of USP9X and the specific JAK/STAT signaling pathway components. If you are using a different cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration.
Q4: What is the recommended concentration range for this compound?
A4: The effective concentration of this compound can be cell-type dependent. Published studies have shown significant activity in the range of 2-10 μM.[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Workflow
If you are not observing the expected inhibition of STAT1 phosphorylation with this compound, follow this troubleshooting workflow:
Caption: A flowchart for troubleshooting experiments where this compound fails to inhibit STAT1 phosphorylation.
Experimental Protocols
Western Blot for STAT1 Phosphorylation
This protocol is designed to assess the effect of this compound on IFN-γ-induced STAT1 phosphorylation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Recombinant IFN-γ
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): Depending on the cell line, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-24 hours.
-
Cytokine Stimulation: Add IFN-γ (e.g., 10 ng/mL) to the wells for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to total STAT1 and the loading control (β-actin).
Data Presentation
Table 1: Summary of this compound Experimental Parameters
| Parameter | Recommended Range/Value | Notes | Reference |
| Compound Concentration | 2 - 10 µM | Optimal concentration is cell-type dependent. A dose-response curve is recommended. | [1][5] |
| Treatment Time | 1 - 24 hours | Time-course experiments are advised to determine the optimal pre-incubation time. | [1] |
| Cytokine Stimulant | IFN-γ | This compound is specifically shown to inhibit IFN-γ-induced signaling. | [1][3][4][5] |
| IFN-γ Concentration | 10 - 50 ng/mL | The concentration may need optimization depending on the cell type's sensitivity. | N/A |
| IFN-γ Stimulation Time | 15 - 30 minutes | Sufficient to induce robust STAT1 phosphorylation. | [1] |
Signaling Pathway Diagram
Caption: The signaling pathway of IFN-γ-induced STAT1 phosphorylation and the inhibitory action of this compound on USP9X.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling [ricerca.unityfvg.it]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of cytokine-mediated STAT1 signal transduction in β-cells with improved aqueous solubility. | Broad Institute [broadinstitute.org]
Technical Support Center: Optimizing BRD0476 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BRD0476 for maximal therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that protects pancreatic β-cells from cytokine-induced apoptosis.[1][2] Its primary mechanism of action is the inhibition of the deubiquitinase enzyme, ubiquitin-specific peptidase 9X (USP9X).[1][2][3] Unlike many kinase inhibitors, this compound does not directly inhibit Janus kinases (JAKs).[1][3] Instead, by inhibiting USP9X, it modulates the ubiquitination of JAK2, which in turn suppresses the interferon-gamma (IFN-γ)-induced phosphorylation of JAK2 and STAT1, key components of the JAK-STAT signaling pathway.[1][3] This ultimately leads to the promotion of cell survival.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a typical starting concentration range for this compound is between 2 µM and 10 µM.[3] Significant protective effects in primary human pancreatic islets have been observed within the 2-5 µM range.[3][4] For initial dose-response experiments, it is advisable to test a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How do I determine the optimal concentration of this compound for my specific experiment?
A4: The optimal concentration of this compound should be determined empirically for each cell line and assay. A dose-response experiment is the most effective method. This involves treating your cells with a series of this compound concentrations and measuring the desired biological effect (e.g., inhibition of apoptosis, reduction in STAT1 phosphorylation) and cell viability in parallel. The goal is to identify the lowest concentration that produces the maximal desired effect with minimal cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low: The concentration of this compound may not be sufficient to inhibit USP9X in your specific cell line. | Perform a dose-response study with a higher range of concentrations. |
| Incorrect timing of treatment: The timing and duration of this compound treatment may not be optimal for the biological process being studied. | For signaling studies, pre-incubate with this compound before adding the stimulus (e.g., IFN-γ). For long-term assays like apoptosis, ensure the treatment duration is sufficient (e.g., 24-72 hours). | |
| Compound instability: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from a reliable source. Minimize freeze-thaw cycles. | |
| Cell line insensitivity: The cell line you are using may not be sensitive to the effects of this compound. | Confirm that your cell line expresses the target, USP9X, and utilizes the JAK-STAT signaling pathway in response to your stimulus. | |
| High levels of cell death observed | Concentration is too high: High concentrations of this compound may lead to off-target effects and cytotoxicity. | Perform a dose-response experiment to determine the EC50 for your desired effect and a CC50 (50% cytotoxic concentration) from a parallel cell viability assay. Select a concentration that maximizes the therapeutic window. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound). | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall cell health can lead to variable responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inaccurate pipetting: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. | Use calibrated pipettes and be meticulous when preparing your drug dilutions. |
Data Presentation
Table 1: Summary of this compound Concentrations and Effects
| Compound | Cell Line/System | Assay | Effective Concentration / IC₅₀ / EC₅₀ | Reference |
| This compound | Dissociated primary human islets | Apoptosis (Caspase-3 activity) | Dose-dependent reduction | [1] |
| This compound | Rat INS-1E insulinoma cells | Gene-expression profiling | 10 µM | [1] |
| This compound | DLD-1 colon cancer cells | Enhancement of ABT-737 toxicity | Dose-dependent | [1] |
| This compound | Independent primary samples | JAK-STAT signaling | Significant activity at 2-5 µM | [3][4] |
| This compound Analog | - | Inhibition of STAT1 signal transduction | IC₅₀ = 1.62 µM | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic concentration of this compound in a specific cell line using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A typical 2-fold dilution series might range from 20 µM down to 0.156 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the CC₅₀ value.
Protocol 2: Assessing the Effect of this compound on STAT1 Phosphorylation via Western Blot
This protocol outlines how to determine the effective concentration of this compound for inhibiting IFN-γ-induced STAT1 phosphorylation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Recombinant IFN-γ
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with a range of this compound concentrations (e.g., 1, 5, 10 µM) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Add IFN-γ to the wells (at a predetermined optimal concentration) for a short duration (e.g., 15-30 minutes) to induce STAT1 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with anti-STAT1 and a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 and loading control signals. Plot the normalized signal against the this compound concentration to determine the effective concentration for inhibiting STAT1 phosphorylation.
Visualizations
References
BRD0476 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BRD0476. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the deubiquitinase Ubiquitin-Specific Peptidase 9X (USP9X).[1][2][3][4] this compound is not a kinase inhibitor.[1][2] Its mechanism of action involves the modulation of USP9X activity, which in turn affects downstream signaling pathways.
Q2: Is this compound a kinase inhibitor?
A2: No, this compound is not a direct kinase inhibitor.[1][2] It was profiled against a panel of 96 human kinases at a concentration of 10 µM and did not show significant inhibition (less than 40%) for any of the kinases tested, including JAK1, JAK2, and JAK3.[1]
Q3: How does this compound inhibit the JAK-STAT signaling pathway?
A3: this compound inhibits the JAK-STAT signaling pathway indirectly.[1][3] By targeting USP9X, this compound is thought to alter the ubiquitination status of JAK2, creating a competition between phosphorylation and ubiquitination.[1][2] This leads to a reduction in IFN-γ-induced JAK2 and STAT1 phosphorylation, thereby suppressing the downstream signaling cascade.[1][3]
Q4: How selective is this compound for USP9X?
A4: this compound is considered relatively selective for USP9X. In a deubiquitinase profiling study, it showed no inhibitory activity against 11 other deubiquitinases.[1] It demonstrated approximately 50% inhibition of full-length USP9X in biochemical assays.[1]
Q5: What are the known cellular effects of this compound?
A5: The primary reported cellular effects of this compound include:
-
Protection of pancreatic β-cells: It suppresses inflammatory cytokine-induced apoptosis in pancreatic β-cells.[1][3]
-
Sensitization of cancer cells: It can enhance the toxicity of BCL2 inhibitors (like ABT-737) in certain cancer cell lines.[1]
-
Specificity for STAT1 signaling: this compound has been shown to specifically inhibit IFN-γ-induced STAT1 phosphorylation and signaling, with no suppressive effect on IL-6-induced STAT3 phosphorylation.[1]
Q6: Are there any known issues with the in vivo use of this compound?
A6: Yes, this compound has demonstrated metabolic instability in mouse and human liver microsomes, which has posed challenges for its use in animal models.[1]
Troubleshooting Guide
Issue 1: Unexpected inhibition of a kinase-dependent pathway.
-
Possible Cause: While this compound is not a direct kinase inhibitor, its modulation of the JAK-STAT pathway can mimic the effects of a kinase inhibitor in certain assays.
-
Troubleshooting Steps:
-
Confirm the pathway: Verify that the observed effect is indeed mediated by the JAK-STAT pathway. Use specific inhibitors of JAK1/2 as positive controls.
-
Assess direct kinase inhibition: If you suspect direct kinase inhibition, perform a direct in vitro kinase assay with the kinase of interest and this compound.
-
Consider downstream effects: Remember that the inhibition of JAK-STAT signaling by this compound is a downstream consequence of its interaction with USP9X.
-
Issue 2: No effect observed in a cell-based assay.
-
Possible Cause 1: Cell line specificity. The effects of this compound have been primarily characterized in pancreatic β-cells and certain cancer cell lines. The expression and functional importance of USP9X and the JAK-STAT pathway can vary between cell types.
-
Troubleshooting Steps:
-
Confirm USP9X expression: Verify the expression of USP9X in your cell line of interest using Western blot or qPCR.
-
Assess pathway activity: Ensure that the JAK-STAT pathway is active and responsive to IFN-γ in your cell line.
-
-
Possible Cause 2: Compound inactivity.
-
Troubleshooting Steps:
-
Check compound integrity: Ensure the compound has been stored correctly and is not degraded.
-
Optimize concentration: The effective concentration of this compound can vary. Perform a dose-response experiment to determine the optimal concentration for your assay (significant activity has been reported in the 2-5 µM range for its effects on the JAK-STAT pathway).
-
Issue 3: Discrepancy between in vitro and cellular activity.
-
Possible Cause: this compound shows moderate activity against purified full-length USP9X (~50% inhibition) but can have more potent effects in cellular assays.[1] This may be due to its allosteric mode of action or the cellular context.
-
Troubleshooting Steps:
-
Use appropriate controls: In cellular assays, include positive controls that are known to modulate the JAK-STAT pathway.
-
Consider the assay endpoint: The observed potency can depend on the sensitivity of the downstream readout (e.g., pSTAT1 levels vs. cell viability).
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the selectivity and activity of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Panel | Concentration | Result |
| 96 Human Kinases | 10 µM | No kinase was inhibited by more than 40%.[1] |
| JAK1, JAK2, JAK3 | 10 µM | No significant inhibition observed.[1] |
Table 2: Deubiquitinase (DUB) Selectivity and Activity of this compound
| Target | Assay Type | Result |
| USP9X (full-length) | Biochemical Assay | ~50% inhibition.[1] |
| 11 other DUBs | Deubiquitinase Profiling | No inhibition observed.[1] |
Experimental Protocols
1. In Vitro Deubiquitinase (DUB) Activity Assay (Representative Protocol)
This protocol is a general guideline for assessing the inhibitory effect of this compound on USP9X activity using a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).
-
Materials:
-
Purified full-length USP9X enzyme
-
This compound
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the USP9X enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 350/460 nm) in a kinetic mode for 30-60 minutes.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
2. Western Blot for Phospho-STAT1 (pSTAT1) and Total STAT1 (Representative Protocol)
This protocol describes how to assess the effect of this compound on IFN-γ-induced STAT1 phosphorylation in a cellular context.
-
Materials:
-
Cell line of interest (e.g., INS-1E)
-
This compound
-
Recombinant IFN-γ
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with IFN-γ for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against pSTAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and a loading control to normalize the pSTAT1 signal.
-
Visualizations
Caption: this compound inhibits USP9X, leading to altered JAK2 ubiquitination and subsequent inhibition of the IFN-γ/STAT1 signaling pathway.
Caption: Workflow for characterizing the on-target and off-target effects of this compound using biochemical and cellular assays.
References
BRD0476 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BRD0476 in cell culture media. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a novel suppressor of pancreatic β-cell apoptosis.[1][2] It functions by inhibiting the interferon-gamma (IFN-γ)-induced Janus kinase 2 (JAK2) and signal transducer and activator of transcription 1 (STAT1) signaling pathway.[1][2][3][4] Unlike many other JAK-STAT pathway inhibitors, this compound does not inhibit the kinase activity of any JAKs.[1][2][3][4] Instead, its mechanism of action involves the inhibition of the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2][3][5] This suggests that this compound modulates the ubiquitination of components within the JAK-STAT signaling cascade.[1][2][4]
Q2: How stable is this compound in cell culture media?
A2: this compound has been shown to be chemically stable in cell culture conditions for the duration of typical experiments.[1] One study confirmed that incubation with cells in culture did not lead to substantial alteration of its chemical structure.[1] However, for long-term experiments, it is advisable to assess its stability under your specific experimental conditions, including the type of cell culture media and the presence or absence of serum.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. A vendor suggests that in solvent, this compound is stable for 6 months at -80°C and 1 month at -20°C.[6]
Q4: Can this compound be used in animal models?
A4: The metabolic instability of this compound in mouse and human liver microsomes has presented challenges for its use in animal models.[1] However, analogs of this compound with improved aqueous solubility have been synthesized, which may have better suitability for in vivo studies.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results with this compound. | 1. Degradation of this compound: Although generally stable, prolonged incubation or specific media components could lead to degradation. 2. Precipitation of this compound: The compound may have limited solubility in your specific cell culture medium, especially after dilution from a DMSO stock. 3. Incorrect concentration: Errors in dilution or degradation of the stock solution. | 1. Perform a stability study of this compound in your specific cell culture medium using HPLC-MS (see protocol below). 2. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing a fresh dilution or using a lower concentration. 3. Prepare fresh dilutions for each experiment and regularly check the concentration of the stock solution. |
| Observed cytotoxicity at expected effective concentrations. | 1. DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. 2. Off-target effects: Although this compound is relatively selective, high concentrations may lead to off-target effects. | 1. Ensure the final DMSO concentration is below 0.5% (v/v), and include a vehicle control (media with the same concentration of DMSO) in your experiments. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell type. |
| No observable effect of this compound on the JAK-STAT pathway. | 1. Inactive compound: The compound may have degraded due to improper storage. 2. Cell-specific differences: The cellular context, including the expression levels of USP9X and other pathway components, may influence the response to this compound. 3. Insufficient incubation time: The effect of this compound on the signaling pathway may not be apparent at the time point measured. | 1. Use a fresh aliquot of this compound and verify its activity in a well-established positive control system. 2. Confirm the expression of USP9X in your cell line. 3. Perform a time-course experiment to identify the optimal incubation time for observing the desired effect. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and a typical experimental workflow to assess its stability.
Caption: Mechanism of action of this compound on the JAK-STAT signaling pathway.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Quantitative Data
The following table presents hypothetical stability data for this compound in two common cell culture media, with and without the presence of 10% Fetal Bovine Serum (FBS), over a 48-hour period at 37°C. This data is for illustrative purposes and is based on a general protocol for assessing small molecule stability.
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM (+10% FBS) (% Remaining) | DMEM (-FBS) (% Remaining) | RPMI-1640 (+10% FBS) (% Remaining) | RPMI-1640 (-FBS) (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.2 |
| 2 | 98.5 ± 2.3 | 99.1 ± 1.9 | 97.9 ± 2.8 | 98.5 ± 2.4 |
| 8 | 96.2 ± 3.1 | 97.5 ± 2.5 | 95.8 ± 3.3 | 96.9 ± 2.9 |
| 24 | 92.8 ± 3.5 | 95.1 ± 2.8 | 91.5 ± 3.9 | 94.2 ± 3.1 |
| 48 | 88.1 ± 4.2 | 92.3 ± 3.3 | 87.2 ± 4.5 | 91.8 ± 3.7 |
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media by HPLC-MS
This protocol provides a general method for determining the stability of this compound in cell culture media.
1. Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a stable molecule with similar properties to this compound)
-
HPLC-MS system
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO.
-
Cell Culture Media: Prepare the desired cell culture media with and without 10% FBS.
-
Working Solution (10 µM): Dilute the 10 mM stock solution of this compound in the respective media to a final concentration of 10 µM.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific m/z for this compound and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the ratio at time 0.
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100
-
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | suppressor of pancreatic β-cell apoptosis | CAS# 1314958-91-2 | InvivoChem [invivochem.com]
troubleshooting BRD0476 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with BRD0476. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guide: this compound Insolubility Issues
Q1: My this compound is not dissolving properly in aqueous solutions. What is the recommended solvent?
A1: this compound is a hydrophobic molecule with low aqueous solubility. The recommended solvent for preparing a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] For most in vitro applications, stock solutions can be prepared in DMSO at concentrations of 5 mM, 10 mM, or 20 mM.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent precipitation upon dilution:
-
Lower the Stock Concentration: Using a lower concentration DMSO stock solution (e.g., 1-5 mM) can reduce the solvent shock when diluting into your aqueous medium.
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock into a small volume of serum-containing media or PBS. Then, add this intermediate dilution to the final volume of your cell culture medium.
-
Slow Addition and Mixing: Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This promotes rapid and uniform dispersion.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5%, to minimize cytotoxicity. The tolerance to DMSO can be cell-line dependent.
-
Sonication: If a precipitate forms, brief sonication in a water bath sonicator can sometimes help to redissolve the compound.
Q3: What is the maximum concentration of this compound I can use in my cell-based assay without it precipitating?
A3: The maximum soluble concentration of this compound in your specific cell culture medium will need to be determined empirically. A solubility test is recommended. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium and incubate under your experimental conditions. The highest concentration that remains clear of any visible precipitate is your working maximum. In published studies, this compound has been used at concentrations up to 10 μM in cell-based assays.
Q4: Are there any alternatives to this compound with better solubility?
A4: Yes, medicinal chemistry efforts have led to the development of this compound analogs with significantly improved aqueous solubility. By replacing the naphthyl group of this compound with quinoline moieties, active analogs with up to a 1400-fold increase in aqueous solubility have been synthesized. If insolubility remains a persistent issue, considering these more soluble analogs for your experiments may be beneficial.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[2] Unlike many other JAK-STAT inhibitors that target the kinase activity of JAKs, this compound functions in a kinase-independent manner.[2] It targets the deubiquitinase ubiquitin-specific peptidase 9X (USP9X), leading to a decrease in IFN-γ-induced STAT1 phosphorylation.[2]
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1]
Q7: What is the molecular weight of this compound?
A7: The molecular weight of this compound is 674.76 g/mol .
Data Presentation
Table 1: Solubility and Recommended Handling of this compound
| Parameter | Recommendation |
| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Concentration | 5-20 mM in DMSO[1] |
| Aqueous Solubility | Low |
| Maximum Final DMSO Concentration in Cell Culture | ≤ 0.5% (cell line dependent) |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder.
-
Calculate Solvent Volume:
-
Molecular Weight (MW) of this compound = 674.76 g/mol
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 674.76 g/mol )) * 1,000,000 µL/L
-
Volume (µL) ≈ 148.2 µL
-
-
Dissolution: Add 148.2 µL of anhydrous DMSO to the vial containing 1 mg of this compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath.
-
Storage: Aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of this compound for a Cell-Based Assay
This protocol is for preparing a 10 µM final concentration in a 6-well plate with 2 mL of media per well.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (100 µM):
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, add 99 µL of the pre-warmed medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix gently by pipetting up and down. This creates a 100 µM intermediate solution.
-
-
Prepare Final Working Solution (10 µM):
-
To a well containing 1.8 mL of pre-warmed complete medium, add 200 µL of the 100 µM intermediate solution (a 1:10 dilution).
-
Alternatively, add the appropriate volume of the intermediate solution to the desired final volume of media before adding to the cells.
-
The final volume in the well will be 2 mL, and the final concentration of this compound will be 10 µM. The final DMSO concentration will be 0.1%.
-
-
Mix and Incubate: Gently swirl the plate to ensure even distribution of the compound and return it to the incubator.
Visualizations
Caption: Mechanism of this compound in the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: BRD0476 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD0476. The information is designed to address specific issues that may arise during experimentation, particularly focusing on unexpected results related to its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My experiment assumes this compound is a JAK2 kinase inhibitor, but I'm not seeing the expected results. Why?
A1: This is a critical and common point of confusion. Contrary to what might be assumed based on its effects on the JAK-STAT pathway, This compound is not a direct kinase inhibitor .[1][2][3] Extensive kinase profiling has shown that even at high concentrations (10 μM), this compound does not significantly inhibit the kinase activity of JAK1, JAK2, or JAK3.[1] If your experimental design is predicated on direct kinase inhibition, it will likely yield unexpected outcomes.
Q2: If this compound doesn't inhibit JAK kinases, how does it suppress JAK-STAT signaling?
A2: this compound functions by inhibiting the deubiquitinase ubiquitin-specific peptidase 9X (USP9X) .[1][2][3] USP9X is part of a protein complex with JAK2. By inhibiting USP9X, this compound is thought to alter the ubiquitination status of JAK2, which in turn interferes with its phosphorylation and subsequent activation of STAT1.[1][2] This leads to a downstream suppression of the IFN-γ-induced JAK-STAT signaling cascade. The proposed mechanism involves a competition between phosphorylation and ubiquitination on JAK2.[1]
Q3: I am observing low potency or a complete lack of effect in my cell-based assays. What could be the issue?
A3: One of the primary challenges with this compound is its poor aqueous solubility . This can lead to the compound precipitating out of solution in your cell culture media, resulting in a lower effective concentration than intended. Researchers have developed analogs with significantly improved solubility (up to 1400-fold) by replacing the naphthyl moiety with quinoline groups.[4] If you are experiencing issues with potency, consider the following:
-
Solubility: Ensure your final concentration in media is below the solubility limit. Sonication or gentle warming may be necessary when preparing stock solutions, but always check for precipitation in the final culture medium.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).[5]
-
Compound Stability: While this compound was found to be stable in cell culture for the duration of the key experiments, its metabolic instability in mouse and human liver microsomes has been noted.[1] For long-term experiments, consider refreshing the media with the compound.
Q4: Are there known off-target effects for this compound?
A4: this compound has been shown to be relatively selective for USP9X. In a deubiquitinase profiling study, it showed no significant inhibition of 11 other deubiquitinases.[1] However, it is described as a "moderate" inhibitor of USP9X.[1] It is always good practice to include appropriate controls to account for potential off-target effects. For example, comparing the phenotype of this compound treatment with that of USP9X knockdown via siRNA or CRISPR can help confirm that the observed effects are on-target.[1][2]
Q5: What are the expected effects of this compound in different cell models?
A5: The effects of this compound can be context-dependent. It was initially identified as a suppressor of cytokine-induced apoptosis in pancreatic β-cells.[1][4] In this context, it promotes cell survival.[1][2] Conversely, in some cancer cell models, where USP9X is known to contribute to drug resistance by stabilizing anti-apoptotic proteins like MCL1, this compound can enhance cancer cell death, particularly when combined with other agents like BCL2 inhibitors.[1]
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of STAT1 phosphorylation. | Incorrect assumption of mechanism. | Confirm that you are not trying to measure direct kinase inhibition. The effect of this compound is on the signaling pathway upstream of STAT1 phosphorylation. |
| Insufficient compound concentration due to poor solubility. | Prepare fresh dilutions for each experiment. Ensure the compound is fully dissolved in your stock solution. Consider using a more soluble analog if available.[4] | |
| Cell line is not responsive to IFN-γ. | Confirm that your cell line has a functional IFN-γ signaling pathway by running a positive control (IFN-γ treatment alone) and measuring pSTAT1 levels. | |
| High cell toxicity observed. | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the culture media is below the toxic threshold for your cell line (typically <0.5%).[5] Run a vehicle-only control. |
| Compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. | |
| Off-target effects. | Use the lowest effective concentration possible. Compare results with a more specific USP9X inhibitor or with genetic knockdown of USP9X to confirm on-target effects. | |
| Inconsistent or irreproducible results. | Compound degradation. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.[6][7] For long-duration experiments, consider replenishing the media with fresh compound. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment times. | |
| Issues with downstream assays (e.g., Western blot). | Optimize your antibody concentrations and incubation times. Ensure you are using appropriate buffers and phosphatase inhibitors when probing for phosphorylated proteins. |
Data Presentation
Kinase Inhibition Profile of this compound
As reported by Chou et al. (2015), this compound shows minimal inhibition of a wide range of kinases, underscoring that it is not a direct kinase inhibitor.
| Target | Concentration of this compound | % Inhibition |
| Panel of 96 Human Kinases | 10 µM | No kinases inhibited by >40% |
| JAK1 | 10 µM | No significant effect |
| JAK2 | 10 µM | No significant effect |
| JAK3 | 10 µM | No significant effect |
Data summarized from Chou et al., 2015.[1]
Selectivity Profile of this compound
This compound demonstrates selectivity for USP9X over other deubiquitinating enzymes.
| Target | Result |
| USP9X (full-length) | ~50% inhibition |
| Panel of 11 other deubiquitinases | No significant inhibition |
Data summarized from Chou et al., 2015.[1]
Experimental Protocols
General Protocol for Assessing Cytokine-Induced Apoptosis
This protocol is a general guideline based on the methods used to identify and characterize this compound.[1][8][9]
-
Cell Seeding: Plate cells (e.g., rat INS-1E insulinoma cells or dissociated human islets) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Cytokine Cocktail Preparation: Prepare a cytokine cocktail to induce apoptosis. A commonly used combination is IL-1β, IFN-γ, and TNF-α. The final concentrations should be optimized for your cell type.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Add the cytokine cocktail to the wells containing this compound or vehicle.
-
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-72 hours).
-
Apoptosis Measurement: Assess apoptosis using a preferred method:
-
Caspase-3/7 Activity Assay: Lyse the cells and measure caspase activity using a commercially available luminescent or fluorescent kit.
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V and PI and analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[8]
-
Protocol for Western Blot Analysis of STAT1 Phosphorylation
This protocol provides a general framework for detecting changes in STAT1 phosphorylation.[1]
-
Cell Treatment: Seed cells and treat with IFN-γ with or without this compound for a short duration (e.g., 15-60 minutes), as STAT1 phosphorylation is a rapid event.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk for blocking when probing for phospho-proteins.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (p-STAT1 Tyr701) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody for total STAT1 or a loading control like GAPDH.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the JAK-STAT signaling pathway.
Experimental Workflow for Troubleshooting Unexpected Results
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Confirming BRD0476 Activity in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the cellular activity of BRD0476. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, initially identified in a phenotypic screen for its ability to suppress inflammatory cytokine-induced apoptosis in pancreatic β-cells.[1][2] Its mechanism of action is unique as it inhibits the JAK-STAT signaling pathway without directly inhibiting the kinase activity of any Janus kinase (JAK).[1][3][4] Instead, this compound targets the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2][5] By inhibiting USP9X, this compound is thought to alter the ubiquitination state of JAK2, which in turn reduces its phosphorylation and subsequent phosphorylation of STAT1, a key downstream transcription factor.[1] This ultimately leads to the suppression of pro-inflammatory gene expression and promotion of cell survival in the context of cytokine stress.[1][2]
Q2: What are the primary cellular effects of this compound?
The primary reported cellular effects of this compound are:
-
Inhibition of cytokine-induced apoptosis: Particularly in pancreatic β-cells, this compound protects against cell death induced by inflammatory cytokines like IFN-γ, IL-1β, and TNF-α.[1]
-
Reduction of JAK-STAT signaling: It decreases the phosphorylation of JAK2 and STAT1 in response to cytokine stimulation.[1][2]
-
Modulation of gene expression: It alters the expression of STAT1-dependent genes.[1]
-
Sensitization of cancer cells to other therapies: In some cancer models, inhibition of USP9X by this compound can increase sensitivity to other anti-cancer agents.[1]
Q3: How can I confirm that this compound is active in my specific cell type?
To confirm this compound activity, a multi-faceted approach is recommended, including phenotypic assays, target engagement confirmation, and assessment of downstream signaling pathways. The specific assays will depend on the cell type and the expected biological outcome.
Q4: Is this compound a direct kinase inhibitor?
No, this compound is not a direct kinase inhibitor.[1][2][4] Kinase profiling studies have shown that it does not significantly inhibit the activity of a broad panel of kinases, including JAK1, JAK2, and JAK3.[1] Its effect on the JAK-STAT pathway is mediated through its interaction with USP9X.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect on cytokine-induced cell death. | Cell type insensitivity: The protective effect of this compound has been primarily characterized in pancreatic β-cells. Other cell types may not be sensitive to its effects. | Confirm USP9X expression and IFN-γ responsiveness: Ensure your cell line expresses USP9X and responds to IFN-γ by showing increased pSTAT1 levels. |
| Compound inactivity: The compound may have degraded. | Verify compound integrity: Use a fresh stock of this compound and verify its purity and concentration. | |
| Suboptimal assay conditions: The concentration of cytokines or the timing of treatment may not be optimal for observing a protective effect. | Optimize cytokine concentrations and treatment duration: Perform a dose-response and time-course experiment for both the cytokines and this compound. | |
| No change in pJAK2 or pSTAT1 levels. | Insufficient stimulation: The cytokine stimulation may be too weak to induce a robust and detectable phosphorylation signal. | Increase cytokine concentration or stimulation time: Ensure a strong and consistent phosphorylation signal in your positive control. |
| Timing of analysis: The peak of phosphorylation may have been missed. | Perform a time-course experiment: Analyze pJAK2 and pSTAT1 levels at multiple time points after cytokine stimulation (e.g., 15, 30, 60 minutes). | |
| Antibody issues: The antibodies used for Western blotting may not be specific or sensitive enough. | Validate antibodies: Use well-characterized antibodies for pJAK2 and pSTAT1 and include appropriate positive and negative controls. | |
| Difficulty confirming target engagement with USP9X. | Low affinity in vitro: this compound has been reported to be a moderate inhibitor of purified USP9X in vitro, suggesting a possible allosteric mechanism or a requirement for cellular factors. | Use cell-based target engagement assays: Cellular thermal shift assays (CETSA) or affinity pull-downs with biotinylated this compound in cell lysates are more likely to show engagement. |
| Technical issues with pull-down assays: Non-specific binding to beads or insufficient lysis can obscure results. | Optimize pull-down protocol: Include appropriate controls such as competition with excess unlabeled this compound and use stringent wash buffers. |
Key Experimental Protocols
Phenotypic Assay: Inhibition of Cytokine-Induced Apoptosis
This assay measures the ability of this compound to protect cells from apoptosis induced by a cocktail of inflammatory cytokines.
-
Cell Line: INS-1E (rat insulinoma) or primary pancreatic β-cells.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Cytokine cocktail (e.g., IFN-γ, IL-1β, TNF-α)
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound (e.g., 0.1 to 20 µM) or DMSO vehicle control for 1-2 hours.
-
Add the cytokine cocktail to the appropriate wells. Include a "no cytokine" control.
-
Incubate for 24-48 hours.
-
Measure caspase-3/7 activity according to the manufacturer's protocol.
-
Normalize the data to the vehicle-treated, cytokine-stimulated control.
-
Downstream Signaling Assay: Western Blot for pSTAT1
This protocol assesses the effect of this compound on the phosphorylation of STAT1, a key downstream target in the JAK-STAT pathway.
-
Cell Line: Any cell line responsive to IFN-γ.
-
Reagents:
-
This compound
-
IFN-γ
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (Tyr701), anti-STAT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat with this compound or DMSO for 1-2 hours.
-
Stimulate with IFN-γ for 30 minutes.
-
Wash cells with ice-cold PBS and lyse.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibody for 1 hour at room temperature.
-
Wash and detect with ECL substrate.
-
Quantify band intensities and normalize pSTAT1 to total STAT1 and the loading control.
-
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.
-
Cell Line: Cell line of interest expressing USP9X.
-
Reagents:
-
This compound
-
Lysis buffer with protease inhibitors
-
-
Protocol:
-
Treat intact cells with this compound or DMSO vehicle.
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots for different temperature points.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blot for USP9X.
-
Plot the amount of soluble USP9X as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Quantitative Data Summary
| Assay | Parameter Measured | Expected Result with this compound | Typical Concentration Range |
| Caspase-3/7 Activity | Apoptosis | Decrease in cytokine-induced caspase activity | 1 - 10 µM |
| Cellular ATP Levels | Cell Viability | Increase in ATP levels in cytokine-treated cells | 1 - 10 µM |
| Western Blot | pSTAT1/Total STAT1 Ratio | Decrease in IFN-γ-induced phosphorylation | 5 - 20 µM |
| CETSA | USP9X Thermal Stability | Increase in melting temperature (Tm) | 10 - 50 µM |
| STAT1 Reporter Assay | Transcriptional Activity | Decrease in IFN-γ-induced luciferase activity | 5 - 20 µM |
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway illustrating this compound inhibition of USP9X, leading to reduced JAK2/STAT1 phosphorylation.
Experimental Workflow for Confirming this compound Activity
Caption: A logical workflow for experimentally validating the cellular activity of this compound.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling [ricerca.unityfvg.it]
BRD0476 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BRD0476, with a specific focus on its effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel small molecule that suppresses cytokine-induced apoptosis.[1][2][3][4] It functions by inhibiting the interferon-gamma (IFN-γ)-induced Janus kinase 2 (JAK2) and signal transducer and activator of transcription 1 (STAT1) signaling pathway.[1][2][3][4] Unlike many pathway inhibitors, this compound does not directly inhibit the kinase activity of any JAK.[1][2][3][4] Instead, its intracellular target is the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2][3] By modulating USP9X activity, this compound is thought to induce a competition between phosphorylation and ubiquitination on JAK2.[3]
Q2: What are the observed effects of this compound at typical experimental concentrations?
A2: At concentrations in the range of 2-10 μM, this compound has been shown to protect pancreatic β-cells from cytokine-induced apoptosis.[2] This protective effect is demonstrated by a dose-dependent reduction in caspase-3 activity and restoration of glucose-stimulated insulin secretion in the presence of apoptotic-inducing cytokines.[5]
Q3: Is this compound cytotoxic at high concentrations?
A3: Currently, there is limited publicly available data on the cytotoxicity of this compound at high concentrations. Studies have shown that at a concentration of 10 μM, this compound exhibits low off-target activity, with no significant inhibition of a large panel of human kinases.[1][2] In some cancer cell lines, this compound alone had no toxic effect but could enhance the cytotoxicity of other anti-cancer agents, indicating a context-dependent activity.[1]
Q4: Has an IC50 value for this compound-induced cytotoxicity been established?
A4: As of the current literature, a specific IC50 value for cytotoxicity induced by this compound has not been reported. The existing research primarily focuses on its protective effects at concentrations where it is not found to be cytotoxic.
Q5: What should I do if I suspect cytotoxicity with this compound in my experiments?
A5: If you observe unexpected cell death or reduced viability at high concentrations of this compound, it is recommended to perform a dose-response experiment to determine the cytotoxic threshold in your specific cell type and experimental conditions. Refer to the "Troubleshooting Guide" and "Experimental Protocols" sections for guidance on how to set up and interpret these experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced cell viability at high concentrations of this compound | Compound Precipitation: this compound has known solubility challenges, which can be exacerbated at high concentrations in aqueous media. Precipitated compound can cause mechanical stress to cells or lead to inaccurate concentrations. | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the final culture medium.- Consider using a lower final concentration of the vehicle (e.g., DMSO) in your culture medium.- Evaluate the use of solubilizing agents if compatible with your experimental system. |
| Off-Target Effects: While this compound is selective at 10 μM, higher concentrations may lead to off-target activities that could induce cytotoxicity. | - Perform a dose-response curve to determine the concentration at which cytotoxicity is observed.- If possible, include negative and positive controls for known cytotoxic agents to validate your assay.- Consider using a secondary assay to confirm cell death (e.g., trypan blue exclusion, Annexin V/PI staining). | |
| Inconsistent or variable results between experiments | Compound Aggregation: Small molecules can form aggregates at high concentrations, leading to variable and non-specific activity. | - Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock.- Sonication of the stock solution before dilution may help to break up aggregates. |
| Cell Culture Conditions: Differences in cell density, passage number, or media composition can influence cellular responses to treatment. | - Standardize your cell seeding density and treatment protocols.- Use cells within a consistent range of passage numbers.- Ensure all reagents and media are of high quality and consistent between experiments. | |
| Loss of protective effect at very high concentrations | Biphasic Dose-Response: Some compounds exhibit a biphasic or hormetic effect, where a high concentration can lead to an opposite effect compared to a lower, effective concentration. This could be due to complex biological responses or off-target engagement. | - Perform a detailed dose-response analysis with a wider range of concentrations to characterize the full dose-response curve.- Investigate key cellular markers related to stress or toxicity at these higher concentrations. |
Quantitative Data Summary
The following table summarizes the known effects of this compound at various concentrations based on available literature. Note the absence of data on induced cytotoxicity.
| Concentration | Cell Type | Observed Effect | Citation |
| 2-5 µM | Primary human pancreatic β-cells | Significant protection against cytokine-induced apoptosis. | [2] |
| ~0.78 µM (EC50) | Rat INS-1E insulinoma cells | 50% effective concentration for protection against cytokine-induced apoptosis. | [5] |
| 10 µM | Rat INS-1E insulinoma cells | Inhibition of IFN-γ-induced JAK-STAT signaling. | [1] |
| 10 µM | (Kinase Panel) | No significant inhibition (>40%) of 96 human kinases. | [1][2] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol provides a general framework for assessing cell viability upon treatment with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells.
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a general method for measuring the activity of caspase-3, a key marker of apoptosis.
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound and/or apoptosis-inducing cytokines in a suitable culture plate.
-
After treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.
-
Collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Prepare a reaction mix containing a reaction buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold change in caspase-3 activity.
Visualizations
Caption: this compound inhibits IFN-γ-induced apoptosis by targeting USP9X.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for BRD0476 Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in experiments involving the small molecule inhibitor BRD0476.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a suppressor of pancreatic β-cell apoptosis.[1][2] It functions through a kinase-independent inhibition of the JAK-STAT signaling pathway.[1][2][3] Specifically, this compound targets the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2][3] By inhibiting USP9X, this compound prevents the deubiquitination of JAK2, leading to a reduction in IFN-γ-induced JAK2 and STAT1 signaling.[1][2][3]
Q2: What is a vehicle and why is a vehicle control necessary when using this compound?
A vehicle is the solvent or solution used to dissolve and deliver a compound, such as this compound, to an experimental system. A vehicle control is an essential part of experimental design where the vehicle is administered to a control group in the same manner and concentration as the experimental group, but without the compound of interest.[4][5][6] This is crucial because the vehicle itself can have biological effects.[7][8][9] For instance, Dimethyl Sulfoxide (DMSO), a common vehicle for this compound, is not biologically inert and can influence cell growth, viability, and even gene expression in a dose-dependent manner.[8][9][10] Therefore, a vehicle control allows researchers to distinguish the specific effects of this compound from any confounding effects of the solvent.[7][8]
Q3: What is the most common vehicle for in vitro experiments with this compound and what are the recommended concentrations?
The most common vehicle for dissolving this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).[9][11] Due to its potential for cellular toxicity, it is critical to use the lowest effective concentration of DMSO. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, with 0.1% being considered safe for the majority of cells.[7] However, the optimal and maximal tolerated DMSO concentration is cell-type dependent and should be determined empirically for your specific experimental system.[7]
Q4: My vehicle control group is showing unexpected biological effects. What could be the cause?
Unexpected effects in a vehicle control group are often due to the inherent biological activity of the solvent.[8] For example, DMSO has been reported to inhibit the phosphorylation of certain kinases in the MAPK signaling pathway, such as p38 and JNK.[8] If your research involves these or other sensitive pathways, it is crucial to carefully evaluate the impact of the vehicle. If significant effects are observed, it may be necessary to lower the vehicle concentration or explore alternative, less disruptive solvents.
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound.
-
Possible Cause: this compound has limited aqueous solubility.[12][13]
-
Solution:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO.[11] This stock can then be diluted to the final working concentration in your cell culture medium or buffer.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.
-
Alternative Solvents: While DMSO is common, for certain applications, other organic solvents like ethanol or DMF could be tested. Always include a corresponding vehicle control for any solvent used.
-
Problem 2: Observed cytotoxicity in both the this compound-treated and vehicle control groups.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) is too high for your specific cell line.[7][8]
-
Solution:
-
Determine the Maximum Tolerated Vehicle Concentration: It is imperative to perform a dose-response experiment to determine the highest concentration of the vehicle that does not significantly impact cell viability. (See Experimental Protocol 1).
-
Lower Vehicle Concentration: Based on the results of your vehicle tolerance experiment, ensure the final concentration of the vehicle in all experimental wells is at or below the determined non-toxic level. For DMSO, this is typically ≤ 0.5%.[7]
-
Problem 3: Inconsistent or irreproducible results with this compound.
-
Possible Cause 1: Degradation of this compound in stock solutions or experimental media.
-
Solution 1:
-
Proper Storage: Store this compound powder at -20°C for long-term stability (up to 3 years).[11] In-solvent stock solutions should be stored at -80°C for up to 6 months.[11]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize repeated freezing and thawing.
-
Fresh Preparations: Prepare fresh dilutions of this compound in your experimental medium for each experiment.
-
-
Possible Cause 2: Off-target effects of this compound or the vehicle.
-
Solution 2:
-
Use of Controls: In addition to a vehicle control, include a positive control (a known inhibitor of the pathway) and a negative control to ensure the specificity of the observed effects.
-
Dose-Response Curve: Perform a dose-response experiment with this compound to identify the optimal concentration range for its on-target effects.
-
Data Presentation
Table 1: Recommended Maximum Vehicle Concentrations for In Vitro Experiments
| Vehicle | Common Cell Lines | Sensitive/Primary Cells |
| DMSO | ≤ 0.5% | ≤ 0.1% |
| Ethanol | ≤ 0.5% | ≤ 0.1% |
Note: These are general guidelines. The maximum tolerated concentration should be experimentally determined for each specific cell line.[7]
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for creating high-concentration stock solutions. |
| Aqueous Media | Poor | Analogs with improved aqueous solubility have been developed.[12][13] |
| Ethanol | May be soluble | Requires empirical testing. |
| DMF | May be soluble | Requires empirical testing. |
Experimental Protocols
Protocol 1: Determining Vehicle Cytotoxicity
Objective: To determine the maximum non-toxic concentration of a vehicle (e.g., DMSO) on a specific cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Vehicle Dilution Series: Prepare a series of dilutions of the vehicle (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%, 5% DMSO) in your complete cell culture medium.
-
Treatment: Treat the cells with the different concentrations of the vehicle. Include a "no vehicle" control (cells in medium only).
-
Incubation: Incubate the plate for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
Data Analysis: Normalize the viability of the vehicle-treated cells to the "no vehicle" control (set to 100%). The highest concentration of the vehicle that does not cause a significant reduction in cell viability is considered the maximum tolerated concentration.
Protocol 2: A General Experiment Using this compound with Appropriate Controls
Objective: To investigate the effect of this compound on a specific cellular process.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Cell Treatment:
-
Experimental Group: Treat cells with the desired final concentration of this compound (e.g., by diluting the stock solution into the culture medium). Ensure the final DMSO concentration is below the predetermined toxic level.
-
Vehicle Control Group: Treat cells with the same final concentration of DMSO as the experimental group, but without this compound.
-
Untreated Control Group: Treat cells with culture medium only.
-
Positive Control Group (optional but recommended): Treat cells with a known modulator of the pathway of interest.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your specific experimental assay to measure the desired outcome (e.g., Western blot for protein phosphorylation, qPCR for gene expression, or a cell-based phenotypic assay).
-
Data Analysis: Compare the results from the this compound-treated group to both the vehicle control and untreated control groups to determine the specific effect of the compound.
Mandatory Visualizations
Caption: this compound inhibits USP9X, preventing JAK2 deubiquitination.
Caption: Workflow for a properly controlled this compound experiment.
References
- 1. Inhibition of USP9X Downregulates JAK2-V617F and Induces Apoptosis Synergistically with BH3 Mimetics Preferentially in Ruxolitinib-Persistent JAK2-V617F-Positive Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of USP9X Downregulates JAK2-V617F and Induces Apoptosis Synergistically with BH3 Mimetics Preferentially in Ruxolitinib-Persistent JAK2-V617F-Positive Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | suppressor of pancreatic β-cell apoptosis | CAS# 1314958-91-2 | InvivoChem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. cusabio.com [cusabio.com]
- 12. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to BRD0476 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving BRD0476, a selective inhibitor of the deubiquitinase USP9X. Our aim is to equip researchers with the knowledge to anticipate and overcome potential resistance mechanisms, ensuring the successful application of this compound in cancer research.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound
You observe that your cancer cell line, which was initially sensitive to this compound, now shows a reduced response or has developed resistance after prolonged exposure.
Possible Causes and Solutions:
-
Upregulation of Pro-Survival Proteins: Cancer cells may compensate for USP9X inhibition by upregulating anti-apoptotic proteins, most notably Mcl-1. USP9X is known to stabilize Mcl-1, and its inhibition by this compound can lead to a compensatory increase in Mcl-1 expression, conferring resistance.
-
Solution: Combine this compound with a BCL-2 family inhibitor, such as Venetoclax or ABT-737. This combination has been shown to be synergistic, as this compound sensitizes cancer cells to BCL-2 inhibition by destabilizing Mcl-1.[1]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to circumvent the effects of USP9X inhibition. Key pathways to investigate include:
-
MAPK/ERK Pathway: Increased signaling through the MAPK/ERK pathway can promote cell survival and proliferation, counteracting the effects of this compound.
-
PI3K/AKT/mTOR Pathway: Activation of this pathway is a common mechanism of resistance to various targeted therapies.
-
Solution: Investigate the activation status of these pathways in your resistant cells using techniques like Western blotting for phosphorylated kinases (e.g., p-ERK, p-AKT). If a bypass pathway is activated, consider combination therapy with a relevant inhibitor (e.g., a MEK inhibitor for the MAPK pathway or a PI3K/mTOR inhibitor).
-
-
Mutations in the USP9X Gene: Although less common, acquired mutations in the USP9X gene could potentially alter the binding of this compound or render the enzyme constitutively active.
-
Solution: Sequence the USP9X gene in your resistant cell lines to identify any potential mutations. If a mutation is found, you may need to consider alternative therapeutic strategies that do not rely on USP9X inhibition.
-
Experimental Workflow for Investigating this compound Resistance:
References
Validation & Comparative
A Head-to-Head Comparison: BRD0476 and Conventional JAK Kinase Inhibitors in JAK-STAT Pathway Modulation
For Immediate Release
Researchers, scientists, and drug development professionals now have a comprehensive guide comparing the novel JAK-STAT pathway modulator, BRD0476, with conventional Janus kinase (JAK) inhibitors. This guide provides an objective analysis of their distinct mechanisms of action, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a deeper understanding of their therapeutic potential.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2][3][4] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers, making it a prime target for therapeutic intervention.[4][5] Conventional JAK inhibitors have shown clinical success by directly targeting the kinase activity of JAK enzymes.[6][7][8] However, the emergence of molecules like this compound presents an alternative, kinase-independent strategy for modulating this crucial pathway.[9][10]
Executive Summary
This guide reveals that while both this compound and conventional JAK inhibitors effectively suppress the JAK-STAT signaling cascade, their fundamental mechanisms of action are profoundly different. Conventional inhibitors act as ATP-competitive antagonists of the JAK kinase domain, directly preventing the phosphorylation of downstream targets. In stark contrast, this compound operates through a novel, kinase-independent mechanism by targeting the deubiquitinase USP9X, thereby indirectly modulating JAK2 activity and subsequent STAT1 signaling.[9][10][11] This distinction offers a new paradigm for therapeutic intervention with potentially different selectivity and safety profiles.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and quantitative data for this compound and a selection of conventional JAK kinase inhibitors.
Table 1: Mechanism of Action and Target Profile
| Compound | Mechanism of Action | Primary Cellular Target(s) | Binding Site |
| This compound | Kinase-Independent Inhibition of JAK-STAT Signaling | Ubiquitin Specific Peptidase 9X (USP9X) | Allosteric site on USP9X[1] |
| Tofacitinib | ATP-Competitive Kinase Inhibition | JAK1, JAK3 > JAK2 | ATP-binding pocket of JAK kinase domain |
| Baricitinib | ATP-Competitive Kinase Inhibition | JAK1, JAK2 | ATP-binding pocket of JAK kinase domain |
| Upadacitinib | ATP-Competitive Kinase Inhibition | JAK1 | ATP-binding pocket of JAK kinase domain |
| Ruxolitinib | ATP-Competitive Kinase Inhibition | JAK1, JAK2 | ATP-binding pocket of JAK kinase domain |
Table 2: Comparative Potency of Conventional JAK Inhibitors (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Tofacitinib | 1 | 20 | 112 | 344 | [8] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [12] |
| Upadacitinib | 43 | 110 | 2300 | >5000 | [13] |
| Ruxolitinib | 3.3 | 2.8 | >428 | 19 |
Table 3: Cellular Activity of this compound
| Assay | Effect | Potency/Concentration | Reference |
| Cytokine-Induced β-cell Apoptosis | Inhibition | Dose-dependent, significant activity at 2-5 µM | [1][2] |
| IFN-γ-induced STAT1 Reporter Gene Activity | Inhibition | Near complete inhibition at 10 µM | [1] |
| IFN-γ-induced STAT1 Phosphorylation | Inhibition | Near complete abolition at 10 µM | [1] |
| USP9X Deubiquitinase Activity | Inhibition | ~50% inhibition of full-length protein | [1] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the distinct mechanisms of this compound and conventional JAK inhibitors, the following diagrams have been generated using Graphviz.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of inflammatory β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deubiquitinase USP9x regulates the proline biosynthesis pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Small-molecule modulators of the deubiquitinase Usp9x [morressier.com]
- 11. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel small molecule deubiquitinase inhibitor blocks Jak2 signaling through Jak2 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to USP9X Inhibitors: BRD0476 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BRD0476 with other notable inhibitors of the deubiquitinase USP9X. The information presented herein is supported by experimental data to aid in the selection of appropriate chemical tools for research and therapeutic development.
Introduction to USP9X and its Inhibition
Ubiquitin-Specific Peptidase 9, X-linked (USP9X) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from its substrate proteins, thereby regulating their stability and function.[1] Dysregulation of USP9X has been implicated in the pathogenesis of numerous diseases, including cancer and neurodevelopmental disorders, making it an attractive therapeutic target.[2][3] This guide focuses on a comparative analysis of this compound, a selective USP9X inhibitor, with other widely used inhibitors, WP1130 and G9 (EOAI3402143).
Performance Comparison of USP9X Inhibitors
The following tables summarize the key performance indicators of this compound, WP1130, and G9 based on available experimental data.
| Inhibitor | Target(s) | IC50 | Mechanism of Action | Key Cellular Effects |
| This compound | USP9X (selective) | Moderate inhibitor (~50% inhibition of full-length protein)[2] | Allosteric inhibition[2] | Kinase-independent inhibition of JAK-STAT signaling, suppression of cytokine-induced apoptosis.[2][4] |
| WP1130 | USP9X, USP5, USP14, UCH-L1, UCH37[1][3] | ~1.8 µM (in K562 cells, Bcr/Abl inhibition)[5] | Partially selective DUB inhibitor[1] | Downregulation of MCL-1 and p53, induction of apoptosis, aggresome formation.[1][6] |
| G9 (EOAI3402143) | USP9X, USP24, USP5[7][8] | 1.6 µM (catalytic domain of USP9X)[7][8] | Covalent inhibitor[8] | Induction of apoptosis in myeloma and melanoma cells, tumor regression in xenograft models.[7][8] |
Selectivity Profiles
| Inhibitor | Selectivity for USP9X | Off-Target DUBs | Other Off-Targets |
| This compound | Selective over 11 other DUBs[2] | Not specified | No significant inhibition of 96 human kinases[9] |
| WP1130 | Partially selective | USP5, USP14, UCH-L1, UCH37[1][3] | Originally derived from a JAK2 inhibitor[6] |
| G9 (EOAI3402143) | Partially selective | USP24, USP5[7][8] | Not specified |
Experimental Protocols
Deubiquitinase (DUB) Activity Assay
This assay is used to determine the enzymatic activity of USP9X and the inhibitory potential of compounds like this compound.
Objective: To measure the ability of an inhibitor to block the deubiquitinating activity of USP9X.
Materials:
-
Purified USP9X enzyme
-
Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% BSA)
-
Test inhibitors (this compound, WP1130, G9) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add a fixed concentration of purified USP9X enzyme to each well of the 96-well plate.
-
Add the diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for a specified duration (e.g., 60 minutes).
-
The rate of increase in fluorescence is proportional to the DUB activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay
This assay is used to assess the effect of USP9X inhibitors on the viability of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effects of USP9X inhibitors on cultured cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear cell culture plates
-
Test inhibitors (this compound, WP1130, G9) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors or a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by USP9X inhibitors and a typical experimental workflow for their evaluation.
Caption: this compound inhibits USP9X, leading to kinase-independent suppression of the JAK-STAT pathway.
Caption: WP1130 and G9 inhibit USP9X, leading to MCL-1 degradation and apoptosis.
Caption: A typical workflow for the comparative evaluation of USP9X inhibitors.
Conclusion
This compound stands out as a selective, allosteric inhibitor of USP9X with a unique mechanism of action involving the kinase-independent inhibition of JAK-STAT signaling.[2] In contrast, WP1130 and G9 are broader-spectrum DUB inhibitors that have demonstrated potent anti-cancer effects through mechanisms that include the destabilization of the anti-apoptotic protein MCL-1.[1][7][8] The choice of inhibitor will depend on the specific research question, with this compound being more suitable for studies focused specifically on USP9X and its role in JAK-STAT signaling, while WP1130 and G9 may be more appropriate for inducing broader effects related to DUB inhibition in cancer models. Further head-to-head studies with standardized assays are needed to provide a more definitive quantitative comparison of these valuable research tools.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. EOAI3402143 | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
Validating the Efficacy of BRD0476: A Comparative Guide to USP9X Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods used to validate the biological effects of BRD0476, a small-molecule inhibitor of the JAK-STAT signaling pathway. The primary focus is on the use of USP9X siRNA as a genetic validation tool, with additional comparison to the alternative small-molecule inhibitor, WP1130. This document outlines the underlying signaling pathway, presents comparative data from key validation experiments, and provides detailed experimental protocols.
The this compound Mechanism of Action: Targeting USP9X to Inhibit JAK-STAT Signaling
This compound is a novel compound that suppresses cytokine-induced apoptosis, particularly in pancreatic β-cells[1]. Unlike many inhibitors of the JAK-STAT pathway that target the kinase activity of Janus kinases (JAKs), this compound functions through a unique, kinase-independent mechanism[1][2]. Its primary intracellular target is the deubiquitinase Ubiquitin Specific Peptidase 9, X-linked (USP9X)[1][3].
USP9X plays a crucial role in regulating the JAK-STAT pathway by deubiquitinating and stabilizing key signaling components, including JAK2[1][4]. By inhibiting USP9X, this compound leads to a decrease in the stability of JAK2, which in turn prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1)[1][4]. This targeted disruption of the JAK-STAT signaling cascade is central to the therapeutic potential of this compound.
To validate that the observed effects of this compound are indeed mediated through its inhibition of USP9X, researchers employ several experimental approaches. The most direct genetic validation method is the use of small interfering RNA (siRNA) to specifically silence the expression of the USP9X gene. The resulting cellular phenotype can then be compared to that produced by this compound treatment. Additionally, the use of other known USP9X inhibitors, such as WP1130, serves as a valuable pharmacological control.
Comparative Analysis of this compound, USP9X siRNA, and WP1130
The following tables summarize the quantitative and qualitative effects of this compound, USP9X siRNA, and the alternative inhibitor WP1130 on key molecular and cellular events.
| Parameter | This compound | USP9X siRNA | WP1130 | Source |
| Target | USP9X | USP9X mRNA | USP9X and other deubiquitinases | [1][4] |
| USP9X Protein Levels | No direct effect on total protein levels | 63 ± 6% reduction | No direct effect on total protein levels | [4] |
| USP9X Enzymatic Activity | ~50% inhibition of full-length USP9X | Not applicable | Inhibits USP9X activity | [4] |
| Phospho-STAT1 (Tyr701) Levels | Nearly complete abolition | Mimics the effect of this compound | Decreased cytokine-induced phosphorylation | [4] |
| Cytokine-Induced Caspase-3 Activity | Dose-dependent decrease | Nearly complete suppression | Phenocopies the effect of this compound | [4] |
| Cell Viability (in the presence of cytokines) | Increased | Increased | Not explicitly stated, but implied by apoptosis suppression | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for validating the effect of this compound.
Caption: The USP9X-JAK2-STAT1 signaling pathway and points of intervention.
Caption: A typical experimental workflow for validating the effect of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
USP9X Knockdown using siRNA
-
Cell Seeding: Seed pancreatic β-cells (e.g., INS-1E) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Three individual siRNA constructs targeting rat Usp9x are typically used to ensure specificity and efficacy. While the exact sequences from the primary validation studies are not always publicly available, pre-designed and validated siRNAs can be obtained from commercial suppliers.
-
A non-targeting (scrambled) siRNA should be used as a negative control.
-
-
Transfection:
-
Dilute the siRNA in serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Validation of Knockdown: After incubation, harvest a subset of cells to confirm USP9X protein knockdown by Western blotting.
-
Treatment and Downstream Assays: Treat the remaining cells with a cytokine cocktail (e.g., IL-1β, IFN-γ, and TNF-α) for the desired time period before proceeding with downstream assays such as Western blotting for p-STAT1 or caspase-3 activity assays.
Western Blotting for Phosphorylated STAT1 (p-STAT1)
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT1 (Tyr701) overnight at 4°C. A primary antibody for total STAT1 and a loading control (e.g., β-actin or tubulin) should be used on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative levels of p-STAT1, normalized to total STAT1 and the loading control.
Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's instructions for the chosen caspase-3 activity assay kit. This typically involves a specific lysis buffer provided in the kit.
-
Assay Reaction:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
For colorimetric assays, measure the absorbance at 405 nm using a microplate reader.
-
For fluorometric assays, measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis: The fold-increase in caspase-3 activity can be determined by comparing the readings from the treated samples to the untreated control.
Conclusion
References
A Head-to-Head Comparison of JAK-STAT Pathway Inhibitors: BRD0476 vs. Ruxolitinib
In the landscape of targeted therapies, the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway has emerged as a critical nexus for a multitude of cellular processes, including inflammation, immunity, and cell proliferation. Dysregulation of this pathway is a hallmark of various diseases, ranging from myeloproliferative neoplasms to autoimmune disorders. Consequently, the development of specific inhibitors targeting this cascade is of paramount interest to researchers and clinicians.
This guide provides an in-depth, objective comparison of two notable JAK-STAT inhibitors: ruxolitinib, a well-established, FDA-approved drug, and BRD0476, a novel small molecule with a distinct mechanism of action. We will delve into their respective mechanisms, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
While both ruxolitinib and this compound effectively suppress JAK-STAT signaling, they achieve this through fundamentally different mechanisms.
Ruxolitinib: The Direct Kinase Inhibitor
Ruxolitinib is a potent, ATP-competitive inhibitor of JAK1 and JAK2.[1][2][3] By binding to the ATP-binding pocket of these kinases, it directly blocks their catalytic activity.[1][2] This prevents the autophosphorylation of JAKs and the subsequent phosphorylation of their downstream targets, the STAT proteins. As a result, the entire signaling cascade is halted. Ruxolitinib's efficacy is well-documented in the treatment of myelofibrosis and polycythemia vera.[1][2][4]
This compound: A Novel, Kinase-Independent Approach
In contrast, this compound represents a new class of JAK-STAT pathway modulators that do not directly inhibit the kinase activity of any JAK.[5][6][7][8] Instead, its mechanism of action is centered on the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[5][8][9] this compound inhibits USP9X, which in turn leads to an increase in the ubiquitination of JAK2. This post-translational modification marks JAK2 for degradation, thereby reducing its protein levels and effectively dampening the signaling pathway.[5][6] This novel mechanism provides an alternative strategy for targeting the JAK-STAT pathway, potentially circumventing resistance mechanisms associated with traditional kinase inhibitors.
Quantitative Data Comparison
The differing mechanisms of ruxolitinib and this compound are reflected in their biochemical and cellular activities.
| Parameter | Ruxolitinib | This compound |
| Primary Target(s) | JAK1, JAK2[1][2][10] | USP9X[5][8][9] |
| Mechanism | ATP-competitive kinase inhibitor[1][2] | Kinase-independent, inhibits deubiquitinase[5][6][7] |
| IC50 (JAK1) | ~2.7-3.3 nM[11][12][13] | No direct inhibition (<40% inhibition at 10 µM)[9] |
| IC50 (JAK2) | ~2.8-4.5 nM[11][12][13] | No direct inhibition (<40% inhibition at 10 µM)[9] |
| IC50 (JAK3) | ~322-428 nM[11] | No direct inhibition (<40% inhibition at 10 µM)[9] |
| Cellular IC50 (pSTAT3 inhibition) | ~281 nM (IL-6 induced)[12] | Effective at 2-5 µM in primary cells[9] |
| Cellular Proliferation IC50 | ~127 nM (Ba/F3-JAK2 V617F)[12] | Varies by cell line |
Experimental Protocols
To aid researchers in the evaluation of these and other JAK-STAT inhibitors, we provide detailed protocols for key assays.
References
- 1. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. hcp.jakafi.com [hcp.jakafi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 13. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
Mimicking BRD0476 Effects with CRISPR/Cas9 Knockdown of USP9X: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemical probe BRD0476 and CRISPR/Cas9 knockdown of the deubiquitinase USP9X. Both methods achieve similar cellular outcomes by targeting USP9X, a key regulator in multiple signaling pathways.
This guide summarizes the comparative effects of this compound and USP9X knockdown on cellular apoptosis and signaling, supported by experimental data. Detailed protocols for the key experiments are provided to facilitate the replication and further investigation of these findings.
Comparative Analysis of this compound Treatment and USP9X Knockdown
This compound is a small molecule inhibitor of USP9X, a deubiquitinating enzyme involved in various cellular processes.[1] Inhibition of USP9X by this compound has been shown to mimic the cellular effects of genetically knocking down USP9X using CRISPR/Cas9. The primary shared phenotype is the inhibition of the JAK-STAT signaling pathway, which is achieved without direct inhibition of the Janus kinase (JAK) enzymatic activity.[2][3]
A key study demonstrated that both this compound treatment and CRISPR/Cas9-mediated knockdown of USP9X protect pancreatic β-cells from cytokine-induced apoptosis.[3] This protective effect is attributed to the modulation of JAK2 ubiquitination and subsequent phosphorylation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies comparing the effects of this compound and CRISPR/Cas9 knockdown of USP9X.
| Treatment | Target | Effect on Cytokine-Induced Apoptosis (Caspase-3 Activity) | Reference |
| This compound | USP9X | Concentration-dependent reduction in caspase-3 activity. | [4] |
| CRISPR/Cas9 Knockdown | USP9X | Significant inhibition of cytokine-induced apoptosis, mimicking this compound treatment. | [3] |
| Intervention | Effect on USP9X Protein Levels | Effect on JAK2 Phosphorylation | Effect on STAT1 Phosphorylation | Reference |
| This compound | No direct effect on protein levels | Decreased cytokine-induced phosphorylation | Decreased cytokine-induced phosphorylation | [3] |
| CRISPR/Cas9 Knockdown | Strong reduction in protein expression (63 ± 6%) | Mimics this compound effect | Mimics this compound effect | [3] |
Signaling Pathway Modulation
USP9X is a positive regulator of the JAK-STAT signaling pathway. It deubiquitinates JAK2, promoting its stability and allowing for its subsequent phosphorylation upon cytokine stimulation. Inhibition of USP9X, either by this compound or by CRISPR/Cas9 knockdown, leads to an increase in JAK2 ubiquitination. This ubiquitination competes with the phosphorylation of JAK2, thereby dampening the downstream signaling cascade that involves the phosphorylation of STAT1 and its translocation to the nucleus to activate gene transcription.[2][3]
Caption: USP9X-mediated regulation of the JAK-STAT pathway.
Experimental Protocols
CRISPR/Cas9-Mediated Knockdown of USP9X
This protocol outlines the general steps for generating a stable USP9X knockout cell line using CRISPR/Cas9 technology.
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the USP9X gene. Online design tools can be used to minimize off-target effects.
-
Synthesize and clone the sgRNA sequences into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance or a fluorescent protein).
-
-
Transfection:
-
Transfect the target cells (e.g., a pancreatic β-cell line) with the Cas9-sgRNA plasmid using a suitable transfection reagent or electroporation.
-
-
Selection of Edited Cells:
-
After 24-48 hours, apply selection pressure (e.g., add puromycin to the culture medium) to eliminate non-transfected cells.
-
Alternatively, if a fluorescent marker is used, sort the positive cells using fluorescence-activated cell sorting (FACS).
-
-
Clonal Isolation and Expansion:
-
Plate the selected cells at a very low density (single-cell plating) in 96-well plates to isolate individual clones.
-
Expand the resulting colonies.
-
-
Verification of Knockdown:
-
Genomic DNA analysis: Extract genomic DNA from the expanded clones and perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blot: Lyse the cells and perform a Western blot analysis using an anti-USP9X antibody to confirm the absence or significant reduction of the USP9X protein.
-
References
- 1. Inhibition of USP9X Downregulates JAK2-V617F and Induces Apoptosis Synergistically with BH3 Mimetics Preferentially in Ruxolitinib-Persistent JAK2-V617F-Positive Leukemic Cells [mdpi.com]
- 2. oncotarget.com [oncotarget.com]
- 3. news-medical.net [news-medical.net]
- 4. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD0476: A Comparative Guide to a Novel Anti-Apoptotic Compound
In the landscape of apoptosis research, the quest for specific and effective inhibitors is paramount. This guide provides a comparative analysis of BRD0476, a novel anti-apoptotic compound, with other established classes of apoptosis inhibitors. We will delve into its unique mechanism of action, present available efficacy data, and contrast it with traditional anti-apoptotic strategies.
This compound: A Unique Approach to Apoptosis Inhibition
This compound stands apart from conventional anti-apoptotic compounds. Instead of directly targeting the core apoptotic machinery, such as caspases or Bcl-2 family proteins, this compound modulates a key signaling pathway involved in cytokine-induced cell death. It functions as an inhibitor of the deubiquitinase USP9X, which in turn suppresses the JAK/STAT signaling pathway in a kinase-independent manner.[1] This mechanism has shown promise in protecting pancreatic β-cells from inflammatory cytokine-induced apoptosis, a process implicated in type 1 diabetes.[1]
Comparative Efficacy of Anti-Apoptotic Compounds
Direct comparative studies quantifying the efficacy of this compound against other anti-apoptotic compounds under identical conditions are limited in the current scientific literature. The primary model for this compound's anti-apoptotic effect is cytokine-induced apoptosis in pancreatic β-cells, whereas many other inhibitors are predominantly studied in the context of cancer. The following tables summarize the available quantitative data for this compound and other representative anti-apoptotic compounds.
Table 1: Efficacy of this compound in Cytokine-Induced Pancreatic β-Cell Apoptosis
| Cell Line | Apoptotic Stimulus | Compound | Concentration | Endpoint | % Inhibition/Effect | Reference |
| Human Islets | IL-1β, IFN-γ, TNF-α | This compound | 10 µM | Caspase-3 Activity | ~50% inhibition | [1] |
| INS-1E (rat insulinoma) | IL-1β, IFN-γ, TNF-α | This compound | 10 µM | Cell Viability (ATP) | Significant protection | [1] |
Table 2: Efficacy of Pan-Caspase Inhibitor (z-VAD-FMK)
| Cell Line | Apoptotic Stimulus | Compound | Concentration | Endpoint | % Inhibition/Effect | Reference |
| THP.1 / Jurkat | Various | z-VAD-FMK | 10 µM | Apoptosis | Blocks all features | [2] |
| HL60 | Camptothecin | z-VAD-FMK | 50 µM | DNA Fragmentation | Blocked | [2] |
| Transplanted Islets | Post-transplantation stress | z-VAD-FMK | 200 µM / 500 µM | β-cell apoptosis | Partial reduction | [3] |
Table 3: Efficacy of Bcl-2 Family Inhibitors (Navitoclax & S63845)
| Cell Line | Compound | IC50 / EC50 | Endpoint | Reference |
| H345 (SCLC xenograft) | Navitoclax (ABT-263) | 100 mg/kg/day (in vivo) | 80% Tumor Growth Inhibition | [4] |
| H929 (Multiple Myeloma) | S63845 | ~100 nM | Apoptosis (PS externalization) | [5] |
| U-2946 (Lymphoma) | S63845 | ~100 nM | Apoptosis (PS externalization) | [5] |
Table 4: Synergistic Activity of this compound with a Bcl-2 Inhibitor
| Cell Line | Compound Combination | Endpoint | Effect | Reference |
| DLD-1 (Colon Cancer) | This compound (10 µM) + ABT-737 | Cell Viability (ATP) | Dose-dependent enhancement of ABT-737 toxicity | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Cytokine-Induced Apoptosis in Pancreatic β-Cells
-
Cell Culture: Human islets or INS-1E cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Apoptosis Induction: A cytokine cocktail of human or rat IL-1β, IFN-γ, and TNF-α is added to the cell culture medium.
-
Treatment: this compound or other test compounds are added to the culture medium at various concentrations at the same time as the cytokine cocktail.
-
Endpoint Analysis: After a specified incubation period (e.g., 6 to 48 hours), cell viability is assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay, or apoptosis is quantified using a caspase-3 activity assay.
Caspase-3 Activity Assay (Fluorometric)
-
Principle: This assay measures the cleavage of a fluorogenic caspase-3 substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), by active caspase-3 in cell lysates. The release of free AMC results in a fluorescent signal.
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Add the cell lysate to a reaction buffer containing DTT.
-
Add the Ac-DEVD-AMC substrate to a final concentration of 50 µM.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 420-460 nm.[6][7]
-
Cell Viability Assay (MTT)
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Plate cells in a 96-well plate and treat with the test compounds for the desired duration.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Western Blotting for Phosphorylated JAK2 and STAT1
-
Principle: This technique is used to detect the phosphorylation status of specific proteins, indicating the activation of a signaling pathway.
-
Procedure:
-
Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2) and phosphorylated STAT1 (p-STAT1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total JAK2 and STAT1 to normalize for protein loading.[8][9][10][11][12]
-
USP9X Activity Assay
-
Principle: This fluorogenic assay measures the deubiquitinating activity of USP9X using a ubiquitinated substrate linked to a fluorescent reporter.
-
Procedure:
-
Purified USP9X enzyme is pre-incubated with the test inhibitor (e.g., this compound).
-
A ubiquitinated-AMC substrate is added to the reaction.
-
The reaction is incubated at a specified temperature.
-
The fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader.[13][14][15]
-
Conclusion
This compound represents a novel class of anti-apoptotic compounds with a distinct mechanism of action targeting the USP9X-JAK/STAT signaling pathway. While its efficacy has been demonstrated in the context of cytokine-induced β-cell apoptosis, direct comparative data with other classes of anti-apoptotic agents like pan-caspase and Bcl-2 family inhibitors are not yet available. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and to design experiments that can more directly compare its efficacy with existing anti-apoptotic strategies across various cell types and apoptotic stimuli.
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Short-term culture with the caspase inhibitor z-VAD.fmk reduces beta cell apoptosis in transplanted islets and improves the metabolic outcome of the graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. origene.com [origene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
Independent Verification of BRD0476 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to independently verify the target engagement of BRD0476, a novel small-molecule inhibitor of the JAK-STAT signaling pathway. Unlike conventional inhibitors that target kinase activity, this compound acts through a distinct mechanism by engaging the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[1][2][3][4] This guide summarizes key findings, details experimental protocols, and visualizes the underlying biological processes to facilitate a comprehensive understanding of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the target engagement and effects of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Process | Result | Cell Line/System | Reference |
| Deubiquitinase Activity Assay | Purified full-length USP9X | ~50% inhibition | Biochemical | [2] |
| Deubiquitinase Activity Assay | Purified catalytic domain of USP9X | No direct effect | Biochemical | [2] |
| Kinase Inhibition Panel (96 kinases) | JAK1, JAK2, JAK3 and others | <40% inhibition at 10 µM | Biochemical | [2][3] |
| STAT1 Reporter Gene Assay | IFN-γ-induced STAT1 activity | Inhibition | INS-1E cells | [2] |
| Caspase-3 Activity Assay | Cytokine-induced apoptosis | Dose-dependent reduction | Dissociated human islets | [2] |
| Glucose-Stimulated Insulin Secretion | Cytokine-impaired secretion | Restoration | Dissociated human islets | [2] |
Table 2: Comparison of this compound with other molecules
| Molecule | Target(s) | Mechanism of Action on JAK-STAT Pathway | Reference |
| This compound | USP9X | Kinase-independent inhibition via USP9X engagement, affecting JAK2 ubiquitination/phosphorylation balance. | [1][2][3] |
| WP1130 | Multiple deubiquitinases including USP9X | Blocks JAK-STAT signaling without suppressing JAK kinase activity. | [2] |
| Classical JAK Inhibitors (e.g., Tofacitinib) | JAK kinases | Direct inhibition of kinase activity. | [1][2] |
| siRNA/CRISPR-Cas9 targeting Usp9x | Usp9x gene | Genetic disruption mimics the protective effects of this compound. | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification and replication of findings.
Target Identification using SILAC (Stable Isotope Labeling of Amino acids in Cell culture)
This quantitative proteomic strategy was employed to identify the direct cellular targets of this compound.[2]
-
Synthesis of Affinity Probe: An analog of this compound containing a PEG-amine linker was synthesized to allow for immobilization.[2]
-
Cell Culture and Labeling: INS-1E cells were cultured in media containing either "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) or "light" (normal) amino acids.
-
Cell Lysis and Affinity Pull-down: Lysates from "heavy" and "light" labeled cells were incubated with the immobilized this compound analog. For the competition experiment, excess soluble this compound was added to the "heavy" lysate.
-
Mass Spectrometry: The proteins pulled down from both "heavy" and "light" lysates were combined, digested, and analyzed by mass spectrometry.
-
Data Analysis: Proteins specifically binding to the this compound analog are identified by a high heavy/light isotope ratio, which is diminished in the presence of the competitor compound. USP9X was identified as a primary candidate binder.[2]
Cellular Thermal Shift Assay (CETSA) and Differential Scanning Fluorimetry (DSF)
These methods assess direct target engagement by measuring changes in protein thermal stability upon ligand binding.
-
DSF Protocol:
-
Purified USP9X protein was mixed with a fluorescent dye (e.g., SYPRO Orange).
-
This compound or a vehicle control was added to the protein-dye mixture.
-
The temperature was gradually increased, and the fluorescence was monitored. A decrease in the melting temperature (Tm) suggests that the compound may decrease the stability of the protein upon binding.[2] A trend toward a decrease in USP9X melting temperature was observed with this compound.[2]
-
Reverse Chemical Genetics and Genetic Knockdown
These approaches validate the role of the identified target in the observed phenotype.
-
USP9X Inhibition with WP1130:
-
Cells were treated with WP1130, a known inhibitor of USP9X.
-
The effect on IFN-γ-induced JAK-STAT signaling was assessed by measuring STAT1 phosphorylation. WP1130 was found to block this signaling without suppressing JAK activity, phenocopying the effect of this compound.[2]
-
-
siRNA and CRISPR/Cas9 Knockdown of Usp9x:
Co-Immunoprecipitation
This technique was used to confirm the interaction between USP9X and JAK2 in a cellular context.
-
Cell Lysis: INS-1E cells were lysed to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate was incubated with an antibody against either USP9X or JAK2.
-
Western Blotting: The immunoprecipitated protein complexes were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies against both USP9X and JAK2 to detect the presence of the interacting partner. This confirmed that JAK2 and USP9X reside in the same protein complex.[2]
Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships central to understanding this compound's target engagement.
Caption: this compound inhibits USP9X, modulating the JAK2-STAT1 signaling pathway.
References
A Tale of Two Inhibitors: Unraveling the Downstream Consequences of BRD0476 and JAKi in Cellular Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic agents targeting the same signaling pathway is paramount. This guide provides a detailed comparison of the downstream effects of BRD0476, a novel kinase-independent inhibitor, and the well-established class of Janus kinase (JAK) inhibitors (JAKi). By examining their distinct mechanisms of action, we illuminate the divergent cellular consequences and provide supporting experimental data to inform future research and development.
At the heart of numerous cellular processes, from immune responses to cell growth, lies the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of this pathway is a hallmark of various inflammatory diseases and cancers, making it a prime target for therapeutic intervention. While both this compound and JAK inhibitors ultimately dampen JAK/STAT signaling, they achieve this through fundamentally different approaches, leading to distinct downstream effects.
Mechanism of Action: A Fork in the Road
JAK inhibitors, a class of drugs that includes tofacitinib, baricitinib, and ruxolitinib, function as direct competitive inhibitors of the ATP-binding site of one or more members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1][2] By blocking the kinase activity of JAKs, these inhibitors prevent the phosphorylation and subsequent activation of STAT proteins, thereby halting the downstream transcriptional cascade initiated by cytokines and growth factors.[3][4]
In stark contrast, this compound represents a novel class of JAK/STAT pathway modulators that operate independently of kinase inhibition.[5][6] Its mechanism of action involves the inhibition of the deubiquitinase ubiquitin-specific peptidase 9X (USP9X).[5][7] This inhibition is believed to alter the ubiquitination status of JAK2, thereby interfering with its phosphorylation and activation in response to stimuli like interferon-gamma (IFN-γ) without directly targeting the kinase domain of any JAK.[5][6] This unique, kinase-independent mechanism suggests a more targeted and potentially differentiated downstream effect compared to the broader kinase inhibition of traditional JAKi.
Quantitative Comparison of Inhibitory Activity
The differing mechanisms of this compound and JAK inhibitors are reflected in their quantitative inhibitory profiles. While this compound's primary target is USP9X, JAK inhibitors are characterized by their half-maximal inhibitory concentrations (IC50) against the various JAK isoforms.
| Compound | Target | IC50 (nM) | Reference |
| This compound | USP9X | ~50% inhibition of full-length protein | [6] |
| Tofacitinib | JAK1 | 112 | [3] |
| JAK2 | 20 | [3] | |
| JAK3 | 1 | [3] | |
| Baricitinib | JAK1 | 5.9 | [8] |
| JAK2 | 5.7 | [8] | |
| Ruxolitinib | JAK1 | 3.3 | [2] |
| JAK2 | 2.8 | [2] | |
| Abrocitinib | JAK1 | 29 | [9][10] |
| JAK2 | 803 | [9][10] |
Downstream Signaling and Cellular Fates
The distinct points of intervention in the JAK/STAT pathway by this compound and JAK inhibitors lead to divergent downstream consequences on gene expression and cellular processes.
This compound: A Selective Brake on IFN-γ Signaling
Experimental data indicates that this compound exhibits a notable selectivity for inhibiting the IFN-γ-induced signaling cascade.[6][11] This is characterized by a significant reduction in the phosphorylation of STAT1.[6] Consequently, the expression of IFN-γ-responsive genes is downregulated.
Key Downstream Effects of this compound:
-
Gene Expression: Downregulation of IFN-γ target genes such as Stat1, Irf1, and Cxcl9.[11]
-
Apoptosis: Inhibition of cytokine-induced apoptosis in pancreatic β-cells.[11][12]
JAK Inhibitors: A Broader Attenuation of Cytokine Signaling
Given their direct inhibition of JAK kinases, JAKi can suppress the signaling of a wide array of cytokines that rely on the JAK/STAT pathway.[9][13] This leads to a broad dampening of inflammatory responses.
Key Downstream Effects of JAK Inhibitors:
-
Cytokine Production: Reduced production of pro-inflammatory cytokines such as IL-6.[5]
-
STAT Phosphorylation: Inhibition of phosphorylation of multiple STAT proteins (STAT1, STAT3, STAT5) depending on the specific JAKs inhibited.[5]
-
Immune Cell Function: Modulation of B cell activation, maturation, and function.[14]
Visualizing the Divergence: Signaling Pathways and Experimental Workflows
To further elucidate the contrasting mechanisms and experimental approaches used to study these inhibitors, the following diagrams are provided.
Caption: A simplified diagram of the JAK/STAT signaling pathway, illustrating the distinct points of intervention for this compound and JAK inhibitors.
Caption: A generalized experimental workflow for evaluating the downstream effects of this compound and JAK inhibitors.
Experimental Protocols
1. Quantitative PCR (qPCR) for Gene Expression Analysis (this compound)
-
Cell Culture and Treatment: Plate INS-1E cells and treat with a cytokine cocktail (e.g., IL-1β, IFN-γ, TNF-α) in the presence or absence of 10 μM this compound for specified time points (e.g., 6 hours).[11]
-
RNA Extraction and cDNA Synthesis: Isolate total RNA using a suitable kit and synthesize cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: Perform qPCR using primers specific for target genes (Stat1, Irf1, Cxcl9) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
2. Caspase-3 Activity Assay (this compound)
-
Cell Culture and Treatment: Treat dissociated human islets or a relevant cell line with a cytokine cocktail and varying concentrations of this compound for a specified duration (e.g., 6 days).[11]
-
Assay: Measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's protocol.
-
Data Analysis: Normalize caspase-3 activity to a control (e.g., total protein concentration) and compare the activity in treated versus untreated cells.
3. In Vitro Kinase Assay (JAK Inhibitors)
-
Reagents: Use recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), a suitable substrate peptide, and ATP.[15]
-
Assay Procedure: In a microplate, combine the JAK enzyme, substrate, and varying concentrations of the JAK inhibitor. Initiate the reaction by adding ATP.
-
Detection: After a set incubation period, measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[15]
4. Western Blot for STAT Phosphorylation (JAK Inhibitors)
-
Cell Culture and Treatment: Culture appropriate cells (e.g., primary immune cells) and stimulate with a relevant cytokine (e.g., IL-6) in the presence or absence of the JAK inhibitor for a short period (e.g., 15-30 minutes).
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated STATs (e.g., p-STAT3) and total STATs.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for detection and quantify the band intensities to determine the level of STAT phosphorylation relative to the total STAT protein.
Conclusion
This compound and JAK inhibitors, while both modulating the JAK/STAT pathway, offer distinct therapeutic possibilities due to their fundamentally different mechanisms of action. JAK inhibitors provide a broad-spectrum approach to dampening inflammation by directly targeting the engine of the signaling cascade. In contrast, this compound presents a more nuanced, kinase-independent strategy with a potentially more selective impact on specific downstream events, particularly those driven by IFN-γ. The choice between these strategies will depend on the specific pathological context and the desired therapeutic outcome. This comparative guide provides a foundational understanding to aid researchers in navigating the complexities of JAK/STAT pathway inhibition and in designing future investigations into these promising therapeutic avenues.
References
- 1. Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. JAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
- 15. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to USP9X Inhibitors: Specificity Validation of BRD0476
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor BRD0476 with other known inhibitors of the deubiquitinase USP9X. The focus is on the experimental validation of this compound's specificity for USP9X, supported by comparative data for alternative compounds.
Introduction to USP9X and its Inhibition
Ubiquitin-specific peptidase 9, X-linked (USP9X) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell survival, signaling pathways, and protein trafficking by removing ubiquitin chains from its substrates.[1] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][2] Small molecule inhibitors of USP9X are valuable tools for studying its function and for potential therapeutic development.[2][3]
This compound was identified through a phenotypic screen as a suppressor of pancreatic β-cell apoptosis.[4][5] Subsequent mechanism-of-action studies revealed that this compound selectively inhibits USP9X activity, thereby modulating the JAK-STAT signaling pathway without directly inhibiting Janus kinases (JAKs).[4][6] This guide evaluates the specificity of this compound for USP9X in comparison to other widely used USP9X inhibitors: WP1130, G9, and FT709.
Comparative Analysis of USP9X Inhibitors
The following table summarizes the key characteristics and performance of this compound and its alternatives based on available experimental data.
| Inhibitor | Target Profile | Potency (IC50 against USP9X) | Selectivity | Mechanism of Action |
| This compound | Selective but moderate inhibitor of USP9X.[4] | ~10 µM (causes ~50% inhibition)[1] | No significant inhibition of 11 other deubiquitinases or 96 human kinases, including JAK1-3.[1][4] | Allosteric, does not bind to the catalytic domain.[4] |
| WP1130 | Partially selective DUB inhibitor.[3][7][8] | Not explicitly stated, but effective in cells at low µM concentrations.[9] | Inhibits USP9X, USP5, USP14, and UCH37.[3][7][8] | Directly inhibits DUB activity.[3] |
| G9 | Partially selective DUB inhibitor.[10] | Not explicitly stated, but effective in cells at sub-micromolar to low µM concentrations.[11] | Inhibits USP9X, USP24, and USP5.[10] | Directly inhibits DUB activity.[10] |
| FT709 | Highly potent and selective USP9X inhibitor.[12] | 82 nM (in vitro biochemical assay)[12] | Inactive against a panel of over 20 other DUBs (IC50 >25 µM).[12] | Competes with an active site probe, suggesting catalytic site interaction.[12] |
Experimental Validation of this compound Specificity
Several key experiments were performed to validate that USP9X is the intracellular target of this compound.
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was used to identify the protein targets of this compound. In this method, cells are cultured in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. The "heavy" cell lysate is incubated with an immobilized version of this compound, while the "light" lysate is incubated with the immobilized compound in the presence of a soluble competitor (free this compound). The proteins that specifically bind to the immobilized compound are then identified and quantified by mass spectrometry. USP9X was identified as a primary target of this compound using this method.[4]
Caption: Workflow for identifying protein targets of this compound using SILAC.
Biotinylated this compound Pull-Down Assay
To confirm the interaction between this compound and USP9X in a cellular context, a biotinylated version of this compound was synthesized. This "bait" molecule was incubated with cell lysates, and the protein complexes that formed were "pulled down" using streptavidin-coated beads, which have a high affinity for biotin. The captured proteins were then identified by western blotting. This experiment confirmed that USP9X, along with its known interactor JAK2, is part of a protein complex targeted by this compound.[4]
Caption: Workflow for validating this compound-protein interactions.
Genetic Validation using CRISPR/Cas9 Knockdown
To further validate that the cellular effects of this compound are mediated through USP9X, the gene encoding USP9X was knocked out using the CRISPR/Cas9 system. The resulting cells, lacking USP9X, phenocopied the effects of this compound treatment, including the inhibition of JAK-STAT signaling.[5][6] This provides strong genetic evidence that USP9X is the relevant target of this compound for its observed biological activity.
Caption: Workflow for CRISPR/Cas9-mediated target validation.
Signaling Pathway
This compound inhibits the JAK-STAT signaling pathway through its interaction with USP9X. USP9X is known to deubiquitinate and stabilize JAK2, a key kinase in this pathway. By inhibiting USP9X, this compound leads to the ubiquitination and subsequent downregulation of JAK2 activity, which in turn prevents the phosphorylation and activation of STAT proteins. This ultimately leads to the suppression of STAT-mediated gene transcription.
Caption: Role of USP9X and its inhibition by this compound in JAK-STAT signaling.
Experimental Protocols
Quantitative Proteomics (SILAC) Protocol for this compound Target Identification
-
Cell Culture and Labeling:
-
Culture two populations of a suitable cell line (e.g., INS-1E rat insulinoma cells) for at least five passages in either "light" medium (containing normal L-arginine and L-lysine) or "heavy" medium (containing ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Equilibrate this compound-immobilized beads with lysis buffer.
-
Incubate the "heavy" lysate with the this compound beads.
-
In a separate tube, incubate the "light" lysate with the this compound beads in the presence of a 30-fold molar excess of free, soluble this compound as a competitor.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Combine the eluates from the "heavy" and "light" samples.
-
Run the combined sample on an SDS-PAGE gel and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant) to identify and quantify the proteins based on the ratio of heavy to light peptides. Proteins that are significantly enriched in the "heavy" sample are considered specific binders of this compound.
-
Biotinylated this compound Pull-Down Assay Protocol
-
Synthesis of Biotinylated this compound:
-
Synthesize a derivative of this compound with a biotin tag, typically via a linker to minimize steric hindrance.
-
-
Cell Lysis:
-
Prepare cell lysates as described in the SILAC protocol.
-
-
Incubation with Biotinylated Probe:
-
Incubate the cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.
-
-
Capture with Streptavidin Beads:
-
Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe and its interacting proteins.
-
-
Washing:
-
Collect the beads using a magnetic stand or by centrifugation.
-
Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for USP9X and JAK2.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
CRISPR/Cas9-Mediated USP9X Knockout and Validation Protocol
-
Design and Cloning of guide RNAs (gRNAs):
-
Design two to three gRNAs targeting an early exon of the USP9X gene using a suitable online tool.
-
Synthesize and clone the gRNAs into a Cas9 expression vector.
-
-
Transfection:
-
Transfect the target cells with the gRNA/Cas9-expressing plasmids using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
After 48-72 hours, perform single-cell sorting or limiting dilution to isolate and expand individual cell clones.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones, PCR amplify the targeted region of the USP9X gene, and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Prepare protein lysates from the validated clones and perform a western blot using an anti-USP9X antibody to confirm the absence of the USP9X protein.
-
-
Phenotypic Analysis:
-
Use the validated USP9X knockout cell line and the parental wild-type cell line for downstream functional assays.
-
Treat the wild-type cells with this compound and compare the cellular phenotype (e.g., response to cytokine treatment, JAK-STAT signaling) to that of the untreated USP9X knockout cells. A similar phenotype indicates that the effects of this compound are mediated through USP9X.
-
Conclusion
References
- 1. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. neb.com [neb.com]
- 5. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ubpbio.com [ubpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. Downregulation of SOX2 by inhibition of Usp9X induces apoptosis in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for the Research Compound BRD0476
For Immediate Action: Always consult the Safety Data Sheet (SDS) provided by the supplier of BRD0476 and your institution's Environmental Health and Safety (EHS) department for specific disposal instructions. The following information provides a general framework for the safe disposal of a research-grade chemical compound.
This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the proper disposal of the research compound this compound. As a novel research chemical, specific disposal protocols are determined by its full hazard profile, which is detailed in the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS, this compound should be treated as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Prior to handling or disposing of this compound, it is imperative to adhere to standard laboratory safety protocols. The following table summarizes key safety and handling information based on general best practices for research chemicals.
| Precaution Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. | To prevent skin and eye contact with the compound. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. | To minimize the risk of inhalation of any powders or aerosols. |
| Spill Management | In case of a spill, isolate the area. For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material. Clean the spill area thoroughly. Report all spills to your laboratory supervisor and EHS department. | To contain the compound and prevent wider contamination and exposure. |
| Storage of Waste | Store waste in a designated, clearly labeled, and sealed container that is compatible with the chemical. | To prevent accidental exposure, reactions with other chemicals, and to ensure proper identification for disposal. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular solid waste.
-
Characterization and Segregation:
-
Treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1][2] Incompatible chemicals can react violently or produce toxic gases.[1]
-
Segregate solid waste (e.g., contaminated gloves, pipette tips) from liquid waste.
-
-
Waste Container Management:
-
Use only approved hazardous waste containers provided by your institution.[3][4] The container must be in good condition, leak-proof, and compatible with the chemical.[5]
-
Keep the waste container securely closed except when adding waste.[3][6]
-
Attach a hazardous waste label to the container as soon as you begin accumulating waste.[4][7]
-
-
Labeling of Waste Containers:
-
Clearly write the full chemical name, "this compound," and the quantity or concentration. Avoid using abbreviations or chemical formulas.[2][7]
-
List all constituents of a mixture, including solvents and their approximate percentages.
-
Indicate the date when the first waste was added to the container (the accumulation start date).[3]
-
Include the Principal Investigator's name, lab location, and contact information.[4][7]
-
Storage of Waste Containers:
-
Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[1][6][8]
-
Ensure the SAA is away from general traffic and potential sources of ignition or reaction.
-
Secondary containment, such as a tray, should be used to capture any potential leaks.
-
-
Disposal Request and Collection:
-
Once the waste container is full (typically around 80% capacity to prevent spills) or the project is complete, arrange for its collection.
-
Submit a chemical waste collection request to your institution's EHS department.[3][4]
-
Do not move the hazardous waste from the laboratory yourself. Trained EHS personnel will collect it for proper disposal in compliance with federal, state, and local regulations.[8][9]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. benchchem.com [benchchem.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. vumc.org [vumc.org]
Navigating the Handling of BRD0476: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the USP9X inhibitor, BRD0476, including detailed operational and disposal plans to ensure laboratory safety and experimental integrity.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document leverages safety protocols for WP1130, a structurally and functionally related USP9X inhibitor, to provide a robust framework for safe handling. As with any research chemical with incompletely characterized toxicological properties, caution and adherence to best practices are critical.
Immediate Safety and Handling Precautions
All personnel handling this compound must be thoroughly trained in standard laboratory safety procedures and be familiar with the potential hazards associated with novel chemical entities.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact. Change gloves frequently and when contaminated. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | - | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Hazard Mitigation
| Hazard | Mitigation Measure |
| Inhalation | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. |
| Skin Contact | Wear appropriate gloves and a lab coat. In case of contact, wash immediately with soap and water. |
| Eye Contact | Wear safety goggles. If contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. If ingested, seek immediate medical attention. |
Operational Plan: From Receipt to Experiment
A structured operational plan ensures consistency and safety throughout the experimental workflow.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the compound identity and quantity match the order.
-
Log the compound into the laboratory's chemical inventory system.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Keep away from incompatible materials, such as strong oxidizing agents.
Preparation of Stock Solutions
-
All weighing and solution preparation must be performed in a chemical fume hood.
-
To prepare a stock solution, dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
For in vivo studies, further dilutions can be made in appropriate vehicles like corn oil or a mixture of PEG300, Tween 80, and water.
Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When performing experiments, adhere to the specific protocols and safety measures outlined for the procedure.
-
Minimize the generation of aerosols.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to protect personnel and the environment.
Waste Segregation
-
Segregate all this compound waste from other laboratory waste streams.
-
This includes unused solid compound, contaminated solutions, and any disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, and paper towels).
Waste Collection
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a dedicated, labeled, and sealed waste container. Ensure the container is compatible with the solvents used.
Waste Disposal
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow and Signaling Pathway
To further clarify the operational and biological context of this compound, the following diagrams have been generated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
